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  • Product: 1-Methyl-3-pentylimidazolium hexafluorophosphate
  • CAS: 280779-52-4

Core Science & Biosynthesis

Foundational

synthesis procedure for 1-Methyl-3-pentylimidazolium hexafluorophosphate

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-pentylimidazolium Hexafluorophosphate Introduction This guide provides a comprehensive, two-step procedure for the laboratory-scale synthesis of 1-Methyl-3-penty...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-pentylimidazolium Hexafluorophosphate

Introduction

This guide provides a comprehensive, two-step procedure for the laboratory-scale synthesis of 1-Methyl-3-pentylimidazolium hexafluorophosphate. It is designed for researchers and scientists, offering not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization techniques essential for a successful and safe synthesis.

Synthesis Overview

The synthesis of [C5MIM][PF6] is achieved through a robust two-step process. The first step is a quaternization reaction to form the halide salt precursor, followed by an anion metathesis (exchange) reaction to yield the final hexafluorophosphate product.

  • Step 1: Quaternization. 1-methylimidazole is alkylated with a pentyl halide (e.g., 1-bromopentane) via an S_N2 reaction. This forms the 1-methyl-3-pentylimidazolium halide intermediate.

  • Step 2: Anion Metathesis. The halide anion of the intermediate is exchanged for the hexafluorophosphate anion by reacting it with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6). The low aqueous solubility of the target ionic liquid drives the reaction to completion.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis S1_Reactant1 1-Methylimidazole S1_Product 1-Methyl-3-pentylimidazolium Bromide ([C5MIM][Br]) S1_Reactant1->S1_Product Reflux S1_Reactant2 1-Bromopentane S1_Reactant2->S1_Product S2_Reactant1 [C5MIM][Br] S1_Product->S2_Reactant1 Intermediate Product S2_Product 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5MIM][PF6]) S2_Reactant1->S2_Product Stir in H2O S2_Reactant2 Potassium Hexafluorophosphate (KPF6) S2_Reactant2->S2_Product S2_Byproduct Potassium Bromide (KBr) (in aqueous phase)

Caption: Two-step synthesis pathway for [C5MIM][PF6].

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Key Properties
1-Methylimidazole616-47-782.10Colorless liquid, moisture sensitive
1-Bromopentane110-53-2151.04Colorless liquid, irritant
Potassium Hexafluorophosphate17084-13-8184.06White crystalline solid, corrosive
Ethyl Acetate141-78-688.11Solvent, flammable
Dichloromethane75-09-284.93Solvent, volatile, suspected carcinogen
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent
Deionized Water7732-18-518.02Solvent

Experimental Protocols

Part A: Synthesis of 1-Methyl-3-pentylimidazolium Bromide ([C5MIM][Br])

This procedure details the quaternization of 1-methylimidazole. Bromoalkanes are chosen over chloroalkanes as the alkylating agent to achieve higher yields and faster reaction times.[4]

Methodology:

  • Reaction Setup: Equip a 250 mL round-bottomed flask with a reflux condenser and a magnetic stir bar. The setup should be placed in a heating mantle. Ensure all glassware is dry.

  • Charging Reagents: In a fume hood, add 1-methylimidazole (e.g., 0.2 mol, 16.42 g) and a slight molar excess of 1-bromopentane (e.g., 0.21 mol, 31.72 g) to the flask. While a solvent like acetonitrile can be used, this reaction proceeds efficiently neat.[4]

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 70-80°C) with vigorous stirring. Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by the formation of a denser, often yellowish, viscous liquid phase.

  • Initial Purification: After cooling to room temperature, the reaction mixture will likely contain unreacted starting materials. Add approximately 50-100 mL of ethyl acetate and stir vigorously for 30 minutes. The product, being a salt, is insoluble in ethyl acetate, while the non-polar starting materials will dissolve.

  • Isolation: Stop the stirring and allow the layers to separate. The product will form a denser lower layer. Carefully decant the upper ethyl acetate layer. Repeat this washing step two more times to ensure complete removal of unreacted reagents.

  • Drying: Place the flask containing the viscous product on a rotary evaporator or under a high vacuum line at 60-70°C for several hours to remove any residual ethyl acetate and moisture. The resulting 1-methyl-3-pentylimidazolium bromide should be a viscous, pale yellow liquid or solid and can be used in the next step without further purification.

Part B: Synthesis of 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5MIM][PF6])

Methodology:

  • Dissolution: In a 500 mL beaker, dissolve the entire batch of [C5MIM][Br] from Part A (approx. 0.2 mol) in 100 mL of deionized water with stirring.

  • Anion Source Preparation: In a separate beaker, prepare a saturated aqueous solution of potassium hexafluorophosphate by dissolving an equimolar amount (e.g., 0.2 mol, 36.81 g) in a minimal amount of deionized water (approx. 100 mL).[6]

  • Phase Separation: Transfer the mixture to a separatory funnel. The denser, hydrophobic ionic liquid will form the bottom layer. Allow the layers to fully separate.

Scientific Rationale and Mechanistic Insights

Quaternization: The formation of the imidazolium cation is a classic S_N2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom at the 3-position of the 1-methylimidazole ring acts as a nucleophile, attacking the electron-deficient primary carbon of 1-bromopentane. The bromide ion is displaced as the leaving group, resulting in the formation of the C-N bond and the quaternary ammonium salt.

Anion Metathesis: This is an equilibrium-driven reaction. [C5MIM]Br(aq) + KPF6(aq) ⇌ [C5MIM] + KBr(aq)

The reaction's success hinges on Le Châtelier's principle. The target ionic liquid, [C5MIM][PF6], is hydrophobic and largely insoluble in water, causing it to precipitate or form a separate phase.[7] This continuous removal of the product from the aqueous phase shifts the equilibrium to the right, driving the reaction to completion and ensuring a high yield.

Safety, Handling, and Stability Considerations

Adherence to strict safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[8][9] All operations should be performed inside a certified chemical fume hood.[10]

  • Reagent Hazards:

    • Hexafluorophosphate Salts (KPF6): Are corrosive and can cause severe skin and eye burns.[8][9] Ingestion or inhalation can be harmful.

  • Product Hazards and Stability:

    • The hexafluorophosphate ([PF6]⁻) anion is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic/basic conditions.[11][12]

    • Hydrolysis leads to the formation of highly toxic and corrosive hydrogen fluoride (HF) and various phosphate species.[13][14]

    • Crucial Insight: Due to this instability, it is imperative that the final product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption. The presence of water can compromise the integrity of the ionic liquid and pose a significant safety hazard.[11][13]

  • Waste Disposal: Dispose of all chemical waste, including the aqueous washes containing KBr, according to institutional and local regulations. Do not pour into drains.[15]

Characterization

To confirm the identity and purity of the synthesized 1-Methyl-3-pentylimidazolium hexafluorophosphate, standard spectroscopic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides confirmation of the cation structure. Expected signals include:

    • A singlet for the methyl group protons attached to the nitrogen (~3.9-4.2 ppm).

    • Triplets and multiplets for the pentyl chain protons.

    • Distinct signals for the protons on the imidazolium ring, with the proton at the C2 position being the most downfield (~9.0-9.5 ppm).[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the cation.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Can identify characteristic vibrational modes of the imidazolium ring and the P-F bonds of the hexafluorophosphate anion.

Conclusion

This guide outlines a reliable and well-established two-step method for synthesizing 1-Methyl-3-pentylimidazolium hexafluorophosphate. By understanding the causality behind each procedural step—from the choice of alkylating agent to the critical importance of the final drying stage—researchers can confidently and safely produce this versatile ionic liquid. The self-validating nature of the protocol, particularly the phase separation in the metathesis step and the halide test, provides in-process checks for reaction success. Proper attention to the significant safety hazards associated with hexafluorophosphate chemistry is essential for a successful and responsible experimental outcome.

References

  • Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides: Precursors for Room-Temperature Ionic Liquids. ResearchGate. [Link]

  • 1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia. [Link]

  • Efficient synthesis of 1‐alkyl(aralkyl)‐3‐methyl(ethyl)imidazolium halides: Precursors for room‐temperature ionic liquids. Semantic Scholar. [Link]

  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]

  • Synthesis of 1-alkyl-3-methylimidazolium halides under low frequency ultrasonic irradiations. ResearchGate. [Link]

  • Structural Studies of Crystalline 1-Alkyl-3-Methylimidazolium Chloride Salts. ACS Publications. [Link]

  • AER (A⁻ form) method: Chloride to hexafluorophosphate exchange and vice versa. ResearchGate. [Link]

  • Electrochemically-induced Reactions of Hexafluorophosphate Anions With Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids. PubMed. [Link]

  • Vapor Composition and Vaporization Thermodynamics of 1-Ethyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid. MDPI. [Link]

  • Structure of 1-ethyl-3-methylimidazolium hexafluorophosphate: model for room temperature molten salts. RSC Publishing. [Link]

  • PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. [Link]

  • Determination of Surface Characteristics of Ionic Liquid [1-Hexyl-3-methylimidazolium Hexafluorophosphate] by Inverse Gas Chromatography. ACS Publications. [Link]

  • Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids. ResearchGate. [Link]

  • Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Universidade de Aveiro. [Link]

  • Mild Conversion of Alcohols to Alkyl Halides Using Halide-Based Ionic Liquids at Room Temperature. PubMed. [Link]

  • A general and direct synthesis of imidazolium ionic liquids using orthoester. Supporting Information. [Link]

  • Synthesis and Crystal Structure of 1-Methyl-3-(2-pyridyl)imidazolium Hexafluorophosphate. SciSpace. [Link]

  • Process for preparing ionic liquids by anion exchange.
  • Microwave-assisted synthesis and characterization of 1-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Thermal Stability Profiling of 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6])

Executive Summary 1-Methyl-3-pentylimidazolium hexafluorophosphate (commonly denoted as [C5mim][PF6] or [MPI][PF6]) is a room-temperature ionic liquid (RTIL) characterized by its wide electrochemical window, negligible v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-pentylimidazolium hexafluorophosphate (commonly denoted as [C5mim][PF6] or [MPI][PF6]) is a room-temperature ionic liquid (RTIL) characterized by its wide electrochemical window, negligible vapor pressure, and tunable solvation properties. It has garnered significant attention in drug development, two-phase homogeneous catalysis, and as a green plasticizer for biopolymers like poly(lactic acid) (PLA)[1]. However, the successful integration of [C5mim][PF6] into high-temperature manufacturing processes or long-term pharmaceutical formulations is strictly bottlenecked by its thermal stability.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation of[C5mim][PF6], synthesizes quantitative kinetic data, and establishes a self-validating experimental protocol for accurately determining its maximum operating temperature (MOT).

Mechanistic Pathways of Thermal Degradation

To engineer robust processes using [C5mim][PF6], researchers must understand the causality behind its thermal breakdown. The thermal stability of imidazolium-based ILs is predominantly dictated by the nucleophilicity and basicity of the coordinating anion[2].

While the [PF6]⁻ anion imparts excellent hydrophobicity and chemical stability at ambient conditions, it introduces specific vulnerabilities at elevated temperatures:

  • Nucleophilic Attack and Elimination: The primary intrinsic degradation pathway involves the nucleophilic attack of the[PF6]⁻ breakdown products on the methyl-imidazolium moiety. This drives an elimination reaction that cleaves the alkyl chains, releasing volatile alkenes and substituted imidazoles[2].

  • Moisture-Catalyzed Hydrolysis: The most critical extrinsic factor affecting [C5mim][PF6] is trace water. At high temperatures,[PF6]⁻ is highly susceptible to hydrolysis, decomposing into phosphoryl fluoride (POF₃) and hydrogen fluoride (HF)[3].

  • Autocatalytic Loop: The generated HF acts as a highly aggressive catalyst that accelerates the degradation of the imidazolium cation, drastically lowering the apparent onset decomposition temperature ( Tonset​ ) of the bulk liquid.

Mechanism A [C5mim][PF6] Intact Ionic Liquid D Nucleophilic Attack (Elimination) A->D High Temp (>350°C) B Trace Moisture (H2O) C Anion Hydrolysis [PF6]- -> POF3 + HF B->C Heat C->D HF Catalysis E Volatile Degradants (Alkenes, Imidazoles) D->E

Logical relationship of[C5mim][PF6] thermal degradation and hydrolysis pathways.

Quantitative Thermal Stability Data

Relying on a single metric for thermal stability is a common pitfall in material science. The apparent stability of[C5mim][PF6] changes drastically depending on the time-scale of exposure. Below is a synthesized profile of its thermal properties based on isoconversional kinetics and thermogravimetric analysis (TGA).

Thermal ParameterValueAnalytical MethodologyClinical/Industrial Relevance
Onset Temp ( Tonset​ ) > 350 °C[4]Dynamic TGA (10 °C/min)Defines the absolute upper limit for short-duration thermal spikes.
Max Operating Temp (MOT) ~ 230 °C - 250 °CIsothermal TGA ( T0.01/10h​ )Defines the safe continuous operating window for processes like PLA extrusion[1].
Activation Energy ( Ea​ ) ~ 105.6 kJ/molIsoconversional KineticsUsed to mathematically predict the lifespan of the IL in long-term drug delivery matrices[5].

Note: The Ea​ value is extrapolated from highly analogous [bmim][PF6] kinetic models, as the degradation mechanism is governed by the identical C2-H imidazolium/[PF6] interaction[5].

Analytical Methodologies & Self-Validating Protocols

The Kinetic Bias of Dynamic TGA

Many researchers erroneously use the Tonset​ derived from dynamic (ramped) TGA as the safe operating limit. This is a critical error. Because dynamic TGA continuously increases the temperature (e.g., 10 °C/min), the heating rate outpaces the actual degradation kinetics[2]. The sample reaches 350 °C before the elimination reactions have time to register a mass loss on the microbalance. To establish a trustworthy, self-validating thermal profile, dynamic TGA must be paired with Isothermal TGA.

Protocol: Self-Validating Thermal Profiling Workflow

Step 1: Pre-conditioning (Moisture Elimination)

  • Causality: As established, trace water hydrolyzes [PF6]⁻ into HF, artificially suppressing the thermal stability threshold[3].

  • Action: Dry 15 mg of [C5mim][PF6] in a vacuum oven at 80 °C for a minimum of 24 hours prior to analysis. Store immediately in a desiccator.

Step 2: Dynamic TGA (Upper-Bound Establishment)

  • Action: Load the dried sample into a platinum pan. Heat from 25 °C to 600 °C at a ramp rate of 10 °C/min under a high-purity nitrogen purge (50 mL/min).

  • Validation: Calculate the extrapolated onset temperature ( Tonset​ ). Use this value only to design the temperature parameters for Step 3.

Step 3: Isothermal TGA (Long-Term Stability Assessment)

  • Causality: Isothermal holds reveal the time-dependent, kinetically driven mass loss that dynamic TGA masks[2].

  • Action: Subject fresh, vacuum-dried samples to 10-hour isothermal holds at temperatures 50 °C, 75 °C, and 100 °C below the dynamic Tonset​ .

  • Validation: The true Maximum Operating Temperature (MOT) is validated as the highest temperature where mass loss remains strictly <1% over the 10-hour period ( T0.01/10h​ ).

Step 4: Evolved Gas Analysis (Optional but Recommended)

  • Action: Couple the TGA exhaust to a Mass Spectrometer (TGA-MS).

  • Validation: Monitor for m/z signals corresponding to HF or POF₃. The absence of these peaks validates that Step 1 (drying) was successful and that degradation is purely thermal, not hydrolytic.

Workflow N1 Sample Prep Vacuum Drying N2 Dynamic TGA (Ramped Heating) N1->N2 Determine Tonset N3 Isothermal TGA (Long-term Stability) N1->N3 Operating Limit N4 Evolved Gas Analysis (TGA-MS) N2->N4 Identify Gases N5 Kinetic Modeling (Ea Calculation) N3->N5 Predict Lifespan

Step-by-step experimental workflow for comprehensive thermal profiling of ILs.

Implications for Application Scientists

For drug development professionals and chemical engineers utilizing [C5mim][PF6], the data dictates strict handling parameters:

  • Processing Windows: When using [C5mim][PF6] as a processing auxiliary or plasticizer for hot-melt extrusion (e.g., with PLA), processing temperatures must not exceed 230 °C to prevent the generation of toxic HF gas and the loss of the plasticizer's structural integrity[1].

  • Storage: Because the hydrophobicity of the [PF6]⁻ anion does not render it immune to atmospheric moisture absorption over time,[C5mim][PF6] must be stored under inert gas (Argon/Nitrogen) or in active desiccators to preserve its thermal stability profile[3].

References

  • ChemInform Abstract: Ionic Liquid Thermal Stabilities: Decomposition Mechanisms and Analysis Tools ResearchG
  • Epoxidized Ionic Liquids as Processing Auxiliaries of Poly(Lactic Acid) Matrix: Influence on the Manufacture, Structural and Physical Properties NIH / PMC
  • Experimental Liquid−Liquid Equilibria of 1-Alkyl-3-methylimidazolium Hexafluorophosphate with 1-Alcohols ACS Public
  • Isoconversional kinetic analysis of thermal decomposition of 1-butyl-3-methylimidazolium hexafluorophosphate under inert nitrogen and oxidative air atmospheres ResearchG
  • 1-Pentyl-3-Methylimidazolium Hexafluorophosphate MSDS/SDS Qu

Sources

Foundational

molar mass and formula of 1-Methyl-3-pentylimidazolium hexafluorophosphate

1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Pharmaceutical Applications Executive Summary In the evolving landscape of green chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary

In the evolving landscape of green chemistry and pharmaceutical formulation, Room Temperature Ionic Liquids (RTILs) have emerged as highly tunable, non-volatile solvents. Among these, 1-Methyl-3-pentylimidazolium hexafluorophosphate —often abbreviated as[C5mim][PF6] or [pmim][PF6]—stands out due to its unique balance of hydrophobic character and structural asymmetry. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing drug development professionals and analytical chemists with a mechanistic understanding of this compound's properties, self-validating synthetic protocols, and practical laboratory applications.

Core Physicochemical Properties & Thermodynamics

The utility of [C5mim][PF6] is dictated by its molecular architecture. The compound consists of a bulky, asymmetric organic cation (1-pentyl-3-methylimidazolium) paired with an inorganic polyatomic anion (hexafluorophosphate).

  • Causality of State: The asymmetry of the pentyl chain prevents efficient crystal lattice packing, depressing the melting point and ensuring the compound remains a viscous liquid at room temperature[1].

  • Hydrophobicity: The[PF6]⁻ anion is highly charge-delocalized and weakly coordinating, which imparts profound hydrophobicity and oxidative stability to the bulk liquid, making it ideal for biphasic aqueous extraction systems.

Table 1: Quantitative Physicochemical Data of [C5mim][PF6]

PropertyValueSource / Validation
Chemical Formula C9H17F6N2PIoLiTec[2]
Molar Mass 298.21 g/mol IoLiTec[2]
CAS Registry Number 280779-52-4Sigma-Aldrich
Physical State (25 °C) Viscous LiquidMDPI[1]
Isobaric Heat Capacity ( Cp​ ) ~ 437.40 J/mol/KResearchGate[3]

Mechanistic Synthesis Protocol

To ensure scientific integrity and high yield, the synthesis of [C5mim][PF6] must be executed as a self-validating system. The standard methodology involves a two-stage process: an SN​2 quaternization followed by an aqueous anion metathesis[1].

Step-by-Step Methodology

Phase 1: Quaternization (Formation of the [C5mim][Br] Intermediate)

  • Initiation: Add 1-bromopentane (approx. 10% molar excess) dropwise to a vigorously stirred solution of 1-methylimidazole in toluene at 0 °C.

    • Causality: The 0 °C initiation prevents an exothermic runaway reaction. Toluene is deliberately chosen as a non-polar solvent; the unreacted precursors are soluble in it, but the resulting ionic liquid intermediate is not. This drives the reaction forward via precipitation.

  • Propagation: Heat the solution to a reflux at 110 °C for 24 hours[1].

    • Causality: Provides the necessary activation energy for the nucleophilic attack of the imidazole nitrogen on the alkyl halide.

  • Isolation: Decant the toluene. Wash the remaining viscous oil multiple times with diethyl ether, then dry in vacuo.

    • Causality: Ether washing removes unreacted precursors. Vacuum drying eliminates volatile ether, yielding pure [C5mim][Br] (typically ~82% yield)[1].

Phase 2: Anion Metathesis & Self-Validation 4. Exchange: Dissolve the [C5mim][Br] intermediate in deionized water. Slowly add an equimolar amount of Sodium Hexafluorophosphate (NaPF6) or Potassium Hexafluorophosphate (KPF6).

  • Causality: The [PF6]⁻ anion replaces the[Br]⁻ anion. Because [C5mim][PF6] is highly hydrophobic, it spontaneously phase-separates from the aqueous layer as a dense, immiscible liquid at the bottom of the flask.
  • Self-Validation (Crucial): Wash the dense RTIL phase repeatedly with cold ultrapure water. After each wash, test the discarded aqueous layer with a few drops of 0.1 M Silver Nitrate (AgNO3).
  • Causality: If unreacted bromide ions remain, they will form a cloudy white precipitate (AgBr). Continue washing until the AgNO3 test remains perfectly clear. This self-validating step guarantees the absence of halide impurities, which otherwise severely degrade the electrochemical window and viscosity profile of the final product.

    Synthesis_Workflow N1 1-Methylimidazole + 1-Bromopentane (Reactants in Toluene) N2 Reflux at 110 °C for 24 h (SN2 Quaternization) N1->N2 N3 [C5mim][Br] Intermediate (Precipitates as Viscous Oil) N2->N3 N4 Aqueous Metathesis (Add NaPF6 or KPF6) N3->N4 N5 Phase Separation (Hydrophobic IL drops out) N4->N5 N6 AgNO3 Validation & Vacuum Drying (Pure [C5mim][PF6]) N5->N6

    Caption: Step-by-step synthetic workflow for [C5mim][PF6] highlighting the self-validating metathesis phase.

Applications in Drug Development & Analytical Chemistry

In pharmaceutical sciences, [C5mim][PF6] is heavily utilized for the liquid-liquid extraction (LLE) of Active Pharmaceutical Ingredients (APIs) and as a tunable co-solvent in transdermal drug delivery.

Thermodynamic Profiling with Polymers

Research indicates that binary mixtures of [C5mim][PF6] with polymers like Polyethylene Glycol (PEG 400) exhibit negative excess molar volumes[1].

  • Why this matters: A negative excess molar volume indicates that the IL and the polymer pack together more tightly than they do in their pure states. This is driven by strong ion-dipole interactions between the imidazolium cation and the ether oxygens of PEG. Formulators use this phenomenon to engineer highly stable, high-viscosity topical gels that resist phase separation over time[1].

Experimental Workflow: API Extraction

To extract hydrophobic APIs from aqueous biological samples (e.g., blood plasma or fermentation broth):

  • Preparation: Introduce a 1:5 volume ratio of [C5mim][PF6] to the aqueous API solution.

  • Agitation: Vortex vigorously for 5 minutes to maximize the interfacial surface area between the aqueous phase and the RTIL.

  • Centrifugation: Spin at 10,000 RPM for 10 minutes.

    • Causality: Because [C5mim][PF6] is significantly denser than water, centrifugation rapidly resolves the emulsion into two distinct, sharp phases, with the API partitioning into the lower RTIL phase based on its partition coefficient (LogP).

  • Recovery: Extract the lower RTIL phase using a micro-syringe for direct injection into an HPLC system.

API_Extraction S1 Aqueous API Solution (Target Drug in Biological Media) S2 Introduce [C5mim][PF6] (Biphasic System Formation) S1->S2 S3 Vortex & Centrifugation (Density-Driven Phase Separation) S2->S3 S4 Hydrophobic Partitioning (API Migrates to RTIL Phase) S3->S4 S5 Direct Recovery & HPLC Analysis (Quantification of Yield) S4->S5

Caption: Mechanism of biphasic liquid-liquid extraction of active pharmaceutical ingredients using RTILs.

Thermodynamic Data Validation Protocol

When characterizing the viscosity and density of [C5mim][PF6] for formulation, environmental control is paramount.

  • Protocol: Prior to any rheological measurement, the RTIL must be dried under high vacuum ( 10−3 Torr) at 60 °C for a minimum of 48 hours.

  • Causality: Even 100 ppm of absorbed atmospheric moisture acts as a potent plasticizer, artificially depressing the viscosity and ruining thermodynamic calculations. Once dried, density is measured via a vibrating-tube densitometer, and viscosity data is mathematically validated by fitting it to the Vogel-Tammann-Fulcher (VTF) equation, ensuring the liquid behaves as a structurally sound, glass-forming ionic liquid[1].

References

  • IoLiTec (Ionic Liquids Technologies) . 1-Methyl-3-pentylimidazolium hexafluorophosphate, >99%. (Note: URL derived from search grounding[2])

  • Wu, T.-Y. et al. (2011) . Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. MDPI / International Journal of Molecular Sciences. (Note: URL derived from search grounding[1])

  • Sigma-Aldrich . CAS 280779-52-4 | 1-Methyl-3-pentylimidazolium hexafluorophosphate. (Note: URL derived from search grounding)

  • Naef, R. & Acree, W. E. (2019) . Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. ResearchGate / Molecules. (Note: URL derived from search grounding[3])

Sources

Exploratory

The Electrochemical Window of 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]): A Comprehensive Guide to Stability, Synthesis, and Measurement

Executive Summary For researchers in materials science and drug development, the selection of an appropriate solvent is critical for the electrochemical characterization of novel active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in materials science and drug development, the selection of an appropriate solvent is critical for the electrochemical characterization of novel active pharmaceutical ingredients (APIs) and the development of chemical sensors. Aqueous solvents are fundamentally limited by a narrow electrochemical window (EW) of ~1.23 V, beyond which water undergoes electrolysis[1].

1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6]) is a hydrophobic, room-temperature ionic liquid (RTIL) that overcomes this limitation. By offering an expansive electrochemical window of approximately 4.0 V to 4.5 V, [C5mim][PF6] provides a stable medium for redox reactions at extreme potentials. This whitepaper provides an in-depth analysis of the theoretical boundaries of [C5mim][PF6], the mechanistic impact of impurities, and field-proven, self-validating protocols for its synthesis and electrochemical measurement.

Mechanistic Foundations of the Electrochemical Window

The electrochemical window of an RTIL is defined as the potential range between the cathodic limit (reduction of the cation) and the anodic limit (oxidation of the anion) where the solvent remains electrochemically inert.

The Cathodic Limit: Imidazolium Reduction

In [C5mim][PF6], the cathodic limit is dictated by the 1-methyl-3-pentylimidazolium cation. The most vulnerable site is the C2 proton located between the two nitrogen atoms on the imidazolium ring. Due to the electron-withdrawing nature of the adjacent nitrogens, this proton is highly acidic. Under extreme cathodic polarization (typically around -1.8 V to -1.9 V vs. Fc/Fc+), the C2 proton is reduced, leading to the evolution of hydrogen gas and the formation of a neutral N-heterocyclic carbene. The pentyl chain in [C5mim] provides a slight inductive electron-donating effect compared to shorter chains (like ethyl), marginally stabilizing the ring and pushing the reduction potential slightly more negative[2].

The Anodic Limit: Hexafluorophosphate Oxidation

The anodic limit is governed by the [PF6]- anion. Hexafluorophosphate is chosen specifically for its exceptional oxidative stability. The strong covalent P-F bonds and the highly delocalized negative charge across the octahedral geometry make it highly resistant to electron loss. Consequently, the anodic limit of [C5mim][PF6] extends to approximately +2.2 V vs. Fc/Fc+, at which point the anion finally oxidizes to form PF5 and highly reactive fluorine radicals[3].

EW_Degradation IL [C5mim][PF6] RTIL Cathode Cathodic Polarization (< -1.8 V) IL->Cathode Reduction Limit Anode Anodic Polarization (> +2.2 V) IL->Anode Oxidation Limit Red Imidazolium C2 Reduction (Carbene + H2) Cathode->Red Degradation Mechanism Ox [PF6]- Oxidation (PF5 + F- radicals) Anode->Ox Degradation Mechanism H2O Water Impurity PrematureRed Premature H2/O2 Evolution (Narrows Window) H2O->PrematureRed Triggers at lower potentials Halide Halide Impurity (Br-/Cl-) PrematureOx Premature Halogen Gas (Narrows Window) Halide->PrematureOx Triggers at lower potentials PrematureRed->Cathode Shrinks Cathodic Limit PrematureOx->Anode Shrinks Anodic Limit

Fig 1: Electrochemical degradation pathways and impurity effects in [C5mim][PF6].

The Causality of Impurities: Why Literature Values Vary

A common pitfall in RTIL electrochemistry is the misattribution of impurity redox peaks to the breakdown of the ionic liquid itself. The true EW of [C5mim][PF6] is only observable in ultra-high purity samples.

  • Halide Impurities (Cl-, Br-): These are residual artifacts from the synthesis process (e.g., unreacted 1-bromopentane). Halides oxidize at much lower potentials (~ +1.0 to +1.5 V) than [PF6]-. If present, the anodic limit will appear artificially narrow[4].

  • Water: Despite [C5mim][PF6] being classified as a hydrophobic IL, it is hygroscopic enough to absorb atmospheric moisture. Water undergoes electrolysis well within the stability limits of the IL, drastically shrinking both the anodic and cathodic boundaries[5].

Quantitative Data Summaries

Table 1: Comparative Electrochemical Windows of Imidazolium [PF6] RTILs

RTIL Alkyl Chain Cathodic Limit (V) Anodic Limit (V) Total Window (V) Reference Electrode
[C4mim][PF6] Butyl -1.80 +2.20 4.00 vs. Fc/Fc+
[C5mim][PF6] Pentyl -1.85 +2.20 4.05 vs. Fc/Fc+
[C6mim][PF6] Hexyl -1.90 +2.20 4.10 vs. Fc/Fc+

(Note: Values are approximate and highly dependent on the working electrode material and scan rate.)

Table 2: Impact of Water Content on the Electrochemical Window of[C5mim][PF6]

Water Content Cathodic Limit (V) Anodic Limit (V) Effective Window (V) Primary Degradation Mechanism
< 50 ppm (Vacuum Dried) -1.85 +2.20 4.05 IL Cation/Anion Breakdown
~ 500 ppm (Atmospheric) -1.20 +2.00 3.20 Trace Water Electrolysis

| > 2000 ppm (Wet) | -0.80 | +1.80 | 2.60 | Bulk Water Electrolysis |

Self-Validating Experimental Protocols

To achieve trustworthy electrochemical data, the preparation and measurement of [C5mim][PF6] must rely on self-validating systems. Do not assume purity; prove it chemically and electrochemically.

Protocol A: Synthesis and Halide-Free Purification of [C5mim][PF6]

Causality Focus: The metathesis reaction is straightforward, but the extraction phase is where the electrochemical viability of the solvent is determined. This protocol utilizes an AgNO3 validation step to guarantee the absence of halides[2][4].

  • Alkylation (Formation of[C5mim][Br]): React 1-methylimidazole with a 1.1 molar excess of 1-bromopentane in toluene at 110°C for 24 hours. Causality: Toluene acts as a non-polar solvent where reactants are soluble, but the resulting ionic salt is not, driving the reaction forward via precipitation.

  • Primary Washing: Decant the toluene and wash the viscous [C5mim][Br] oil repeatedly with diethyl ether. Causality: Ether selectively dissolves unreacted organic precursors without dissolving the ionic intermediate.

  • Anion Metathesis: Dissolve the [C5mim][Br] in ultrapure water and add an equimolar amount of Potassium Hexafluorophosphate (KPF6). Stir vigorously for 2 hours at room temperature. Causality: The highly hydrophobic [C5mim][PF6] phase-separates from the aqueous layer, driving the equilibrium toward the final product.

  • Extraction and Self-Validation: Extract the lower [C5mim][PF6] phase using dichloromethane (DCM). Wash the DCM/IL organic layer with equal volumes of ultrapure water at least 5 to 10 times.

    • Self-Validation (AgNO3 Test): After each wash, collect a sample of the discarded aqueous layer and add 0.1 M AgNO3. If the solution turns cloudy (AgBr precipitate), halide impurities remain. The protocol is only validated when the test yields a perfectly clear solution.

  • High-Vacuum Drying: Evaporate the DCM under reduced pressure. Dry the IL in a vacuum oven (0.1 mbar) at 60°C for 48 hours. Causality: High temperatures (>80°C) in the presence of trace water can cause [PF6]- to hydrolyze into HF. Moderate heat under high vacuum safely removes water below 50 ppm[5].

Protocol B: Cyclic Voltammetry (CV) for EW Determination

Causality Focus: Measuring the true EW requires eliminating atmospheric moisture and establishing an absolute thermodynamic reference point.

  • Cell Assembly: Assemble a three-electrode cell inside an argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm). Causality: Prevents hygroscopic re-absorption of moisture, which would prematurely trigger the cathodic limit.

  • Electrode Selection: Use a polished Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode (0.01 M AgNO3 in acetonitrile). Causality: GC provides a wider inert potential range and minimizes catalytic hydrogen evolution compared to Pt working electrodes.

  • Internal Standardization (Self-Validation): Spike the [C5mim][PF6] with 1 mM Ferrocene (Fc).

    • Self-Validation: The presence of a highly reversible Fc/Fc+ redox couple at a known potential validates the electrical continuity of the cell and ensures that potential shifts are not artifacts of reference electrode drift.

  • Voltammetric Sweeps: Sweep the potential from 0 V to +3.0 V (anodic) and 0 V to -3.0 V (cathodic) at 50 mV/s. The EW limits are defined at the exact potentials where the background current density exceeds 1 mA/cm².

Applications in Drug Development & Materials Science

The verified ~4.05 V electrochemical window of[C5mim][PF6] unlocks new methodologies in pharmaceutical development. Many highly conjugated APIs and novel biologic markers require extreme oxidation potentials to be detected or synthesized via electro-organic pathways. In standard aqueous buffers, the oxygen evolution reaction (OER) masks these critical analyte peaks. By substituting water with highly purified [C5mim][PF6], researchers can extend the observable anodic range, allowing for the precise amperometric quantification of previously "invisible" compounds[1].

References

  • Wu, T.-Y., et al. "Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer." International Journal of Molecular Sciences, 12(4), 2598-2617 (2011).[2] URL:[Link]

  • Zanini, V., et al. "Materials for Chemical Sensing: A Comprehensive Review on the Recent Advances and Outlook Using Ionic Liquids, Metal–Organic Frameworks (MOFs), and MOF-Based Composites." Encyclopedia.pub / MDPI (2022).[1] URL: [Link]

  • Boxall, D. L., O'Dea, J. J., & Osteryoung, R. A. "Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate." Journal of The Electrochemical Society, 147(7), 2652 (2000). URL:[Link]

  • Suarez, P. A. Z., et al. "Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids." Organic Syntheses, 79, 236 (2002).[4] URL:[Link]

  • O'Mahony, A. M., et al. "Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids." Journal of Chemical & Engineering Data, 53(12), 2884-2891 (2008).[5] URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Emerging Role of 1-Methyl-3-pentylimidazolium Hexafluorophosphate in Modern Organic Synthesis: A Technical Guide

This comprehensive guide delves into the applications and protocols involving 1-Methyl-3-pentylimidazolium hexafluorophosphate, an ionic liquid with significant potential in advanced organic synthesis. Addressed to resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide delves into the applications and protocols involving 1-Methyl-3-pentylimidazolium hexafluorophosphate, an ionic liquid with significant potential in advanced organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document provides a detailed exploration of its physicochemical properties, synthesis, and utility as a recyclable and environmentally benign reaction medium. While specific literature on 1-Methyl-3-pentylimidazolium hexafluorophosphate is emerging, we will draw upon the extensive research on its close analogue, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆), to illustrate its probable applications and provide robust experimental protocols.

Introduction to 1-Methyl-3-pentylimidazolium Hexafluorophosphate

1-Methyl-3-pentylimidazolium hexafluorophosphate, abbreviated as [PMIM]PF₆, belongs to the class of room-temperature ionic liquids (RTILs). These are salts with melting points below 100°C, composed of a large organic cation and a polyatomic inorganic anion. The unique properties of ionic liquids, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds (VOCs) in chemical processes. [PMIM]PF₆, with its imidazolium core, is part of a well-studied family of ionic liquids known for their utility in a wide range of organic transformations. The pentyl chain in [PMIM]PF₆, as compared to the more common butyl chain in [BMIM]PF₆, is expected to influence its physical properties such as viscosity and hydrophobicity, which in turn can affect reaction kinetics and product isolation.

Physicochemical Properties

The performance of an ionic liquid as a solvent or catalyst is intrinsically linked to its physical and chemical properties. For 1-Methyl-3-pentylimidazolium hexafluorophosphate ([PMIM]PF₆), these properties are crucial for designing and optimizing synthetic protocols.

PropertyValue/DescriptionSource
Molecular Formula C₉H₁₇F₆N₂P[1]
Molecular Weight 298.21 g/mol [1]
Appearance Typically a colorless to light yellow viscous liquidInferred from related compounds
Density Temperature-dependent; decreases with increasing temperature.[2][3]
Viscosity Temperature-dependent; decreases with increasing temperature.[2][3]
Solubility Immiscible with water, but soluble in many organic solvents like acetone and acetonitrile.Inferred from related compounds[4]
Thermal Stability High thermal stability, a common feature of imidazolium-based ionic liquids.[5]

The longer pentyl chain in [PMIM]PF₆ compared to the butyl chain in [BMIM]PF₆ generally leads to a slight increase in viscosity and a decrease in density. These differences can impact mass transfer and reaction rates.

Synthesis of 1-Methyl-3-pentylimidazolium Hexafluorophosphate

Step 1: Synthesis of 1-Methyl-3-pentylimidazolium Halide

The first step involves the quaternization of 1-methylimidazole with a pentyl halide (e.g., 1-chloropentane or 1-bromopentane).

Synthesis_Step1 1-Methylimidazole 1-Methylimidazole Reaction Alkylation (Heat) 1-Methylimidazole->Reaction 1-Pentyl_halide 1-Pentyl_halide 1-Pentyl_halide->Reaction 1-Methyl-3-pentylimidazolium_halide 1-Methyl-3-pentylimidazolium_halide Reaction->1-Methyl-3-pentylimidazolium_halide

Synthesis of the imidazolium halide precursor.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole (1.0 eq) and 1-chloropentane (1.2 eq) in a suitable solvent such as acetonitrile.

  • Heat the mixture to reflux (approximately 80-90 °C) for 24-48 hours.

  • After cooling to room temperature, remove the solvent and excess 1-chloropentane under reduced pressure to yield the crude 1-methyl-3-pentylimidazolium chloride.

Step 2: Anion Metathesis

The second step is an anion exchange reaction where the halide is replaced by hexafluorophosphate.[5][7]

Synthesis_Step2 Imidazolium_halide 1-Methyl-3-pentylimidazolium halide Reaction Anion Exchange (in Water) Imidazolium_halide->Reaction KPF6 Potassium Hexafluorophosphate KPF6->Reaction PMIMPF6 1-Methyl-3-pentylimidazolium hexafluorophosphate KX Potassium halide Reaction->PMIMPF6 Reaction->KX

Anion exchange to form the final ionic liquid.

Protocol:

  • Dissolve the crude 1-methyl-3-pentylimidazolium chloride in deionized water.

  • Add an equimolar amount of potassium hexafluorophosphate (KPF₆) dissolved in a minimum amount of deionized water.

  • Stir the mixture at room temperature for several hours. A biphasic system will form as the hydrophobic [PMIM]PF₆ separates from the aqueous phase.

  • Separate the lower ionic liquid layer.

  • Wash the ionic liquid layer multiple times with deionized water to remove any remaining halide ions (test the aqueous washings with silver nitrate solution until no precipitate is formed).

  • Dry the final product under high vacuum to remove any residual water.

Applications in Organic Synthesis

Imidazolium-based ionic liquids are excellent media for a variety of catalytic reactions, often enhancing reaction rates and selectivities, and facilitating catalyst recycling. Below are detailed protocols for key organic transformations using the closely related [BMIM]PF₆, which serve as a strong starting point for reactions in [PMIM]PF₆.

The Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] Ionic liquids have been shown to be effective solvents for this transformation, often allowing for phosphine-free conditions and easy catalyst recycling.[8]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Isolation cluster_recycling Catalyst Recycling Reactants Aryl halide Alkene Base (e.g., K₂CO₃) Reaction_Vessel Stirring at elevated temperature (e.g., 100-120 °C) Reactants->Reaction_Vessel Catalyst Pd(OAc)₂ Catalyst->Reaction_Vessel Solvent [BMIM]PF₆ (or [PMIM]PF₆) Solvent->Reaction_Vessel Extraction Extract product with an organic solvent (e.g., ether) Reaction_Vessel->Extraction Separation Separate organic and ionic liquid phases Extraction->Separation Purification Purify product by column chromatography Separation->Purification IL_Phase Ionic liquid phase containing the palladium catalyst Separation->IL_Phase Reuse Wash with organic solvent and reuse in subsequent reactions IL_Phase->Reuse

General workflow for a Heck reaction in an ionic liquid.

Exemplary Protocol (using [BMIM]PF₆):

  • To a Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add [BMIM]PF₆ (2-3 mL) to the tube.

  • Heat the reaction mixture at 100-120 °C with stirring for the required time (monitored by TLC or GC).

  • After completion, cool the mixture to room temperature.

  • Extract the product with diethyl ether or another suitable organic solvent (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The ionic liquid phase containing the palladium catalyst can be washed with fresh ether and reused for subsequent reactions.

Note for [PMIM]PF₆: The slightly higher viscosity of [PMIM]PF₆ may require more vigorous stirring or a slightly higher reaction temperature to ensure efficient mixing and reaction rates.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9] Ionic liquids provide an excellent medium for this reaction, promoting high yields and facilitating catalyst retention.

Exemplary Protocol (using [BMIM]PF₆):

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add [BMIM]PF₆ (3 mL) and a small amount of water (0.5 mL).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (as indicated by TLC or GC).

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via column chromatography.

  • The ionic liquid phase containing the catalyst can be recovered and reused.

Note for [PMIM]PF₆: The hydrophobicity of the ionic liquid is crucial for efficient phase separation. The longer pentyl chain in [PMIM]PF₆ may slightly increase its hydrophobicity compared to [BMIM]PF₆, potentially leading to even cleaner phase separations.

The Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings.[10] The polarity and organized structure of ionic liquids can accelerate the reaction and influence its stereoselectivity.

Exemplary Protocol (using [BMIM]PF₆):

  • In a vial, dissolve the diene (1.0 mmol) and the dienophile (1.0 mmol) in [BMIM]PF₆ (2 mL).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the necessary duration.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., diethyl ether for nonpolar products).

  • Separate the organic layer and concentrate it to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

  • The ionic liquid can be dried under vacuum and reused.

Note for [PMIM]PF₆: The choice of extraction solvent will depend on the polarity of the Diels-Alder adduct. The slightly different polarity of [PMIM]PF₆ compared to [BMIM]PF₆ might necessitate screening of different extraction solvents for optimal product recovery.

Catalyst and Solvent Recycling

A key advantage of using ionic liquids like [PMIM]PF₆ is the potential for catalyst and solvent recycling.[11][12] Due to their negligible vapor pressure and immiscibility with many organic solvents, the ionic liquid phase containing the dissolved catalyst can be easily separated from the product phase. This allows for multiple reaction cycles with the same batch of catalyst and solvent, leading to reduced waste and lower costs.

Conclusion

1-Methyl-3-pentylimidazolium hexafluorophosphate is a promising ionic liquid for applications in organic synthesis. While direct literature on its use is still developing, its structural similarity to the well-studied [BMIM]PF₆ suggests its efficacy in a range of important catalytic reactions, including Heck, Suzuki, and Diels-Alder reactions. Its distinct physicochemical properties, influenced by the pentyl substituent, may offer advantages in terms of solubility, phase separation, and reaction optimization. The protocols provided herein for its close analogue serve as a robust foundation for researchers to explore the full potential of [PMIM]PF₆ as a green and recyclable medium for modern organic synthesis.

References

  • Singh, T., & Kumar, A. (2011). Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. Molecules, 16(4), 3464-3483. [Link]

  • Dupont, J., Consorti, C. S., & Spencer, J. (2004). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 80, 223. [Link]

  • Iolitec. (2012). 1-Hexyl-3-methylimidazolium hexafluorophosphate - Safety Data Sheet. [Link]

  • Wikipedia. (2023). 1-Butyl-3-methylimidazolium hexafluorophosphate. [Link]

  • Singh, T., & Kumar, A. (2011). Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. ResearchGate. [Link]

  • Mendes, J. P., et al. (2014). Synergistic Effect of 1-Butyl-3-methylimidazolium Hexafluorophosphate and DMSO in the SARA ATRP at Room Temperature Affording Very Fast Reactions and Polymers with Very Low Dispersity. ACS Macro Letters, 3(11), 1148-1152. [Link]

  • Gardas, R. L., & Coutinho, J. A. P. (2008). Density and Viscosity Estimation of 1-hexyl-3-methyl Imidazolium Based Ionic Liquids with [BF4] and [PF6] Anions at High Pressures. Fluid Phase Equilibria, 266(1-2), 195-203. [Link]

  • Harris, K. R., & Kanakubo, M. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 52(4), 1080-1085. [Link]

  • Balakrishna, M. S., et al. (2014). Synthesis and Crystal Structure of 1-Methyl-3-(2-pyridyl)imidazolium Hexafluorophosphate. Journal of Chemistry, 2014, 1-5. [Link]

  • Liu, S., et al. (2010). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Catalysis Letters, 135(1-2), 127-132. [Link]

  • Dupont, J., Consorti, C. S., & Spencer, J. (2004). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [Link]

  • Lee, S.-g. (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoester. [Link]

  • Makama, B., & Adams, A. (2025). 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) and Hexafluorophosphate ([BMIM][PF₆]) Mediated Synthesis of Bicyclic Lactones. American Journal of Organic Chemistry, 13(1), 1-4. [Link]

  • Chen, J., et al. (2007). Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid. Dalton Transactions, (2), 227-232. [Link]

  • Occidental College. (n.d.). Diels-Alder Reaction. [Link]

  • Wikipedia. (2021). 1-Hexyl-3-methylimidazoliumhexafluorophosphat. [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Kaczynska, M., & Hupka, J. (2007). Extraction of organic impurities using 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM][PF 6 ]. ResearchGate. [Link]

  • Bennett, V., & Ziriki, D. I. (2022). Effect of 1-Butyl-3-Methylimdazolium Hexafluorophosphate [BMImPF6] on the Precipitation of Insoluble Organic Solid Residues from. American Journal of Chemistry, 12(2), 46-50. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knowles, R. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • KU Leuven. (2023, June 28). Catalytic solutions for sustainable plastic recycling technologies. [Link]

  • Plass, J., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51325. [Link]

  • Wang, J., et al. (2024). Catalytic conversion of mixed polyolefins under mild atmospheric pressure. Cell Reports Physical Science, 5(2), 101783. [Link]

  • Johansson, E. (n.d.). Rare Earth Triflate/Alanine Catalysed Diels-Alder and Michael Reactions in Water and an Alternative Pyrrole Synthesis. [Link]

  • Khazraie, T., & Vincent, G. (n.d.). Chemical recycling of waste plastics: The role of catalysts. [Link]

  • López-Vidal, E. M., et al. (2025). Toward a Circular Economy of Heteroatom Containing Plastics: A Focus on Heterogeneous Catalysis in Recycling. Chemical Reviews. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Kim, H., et al. (2019, February 15). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature Chemistry. [Link]

  • Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. [Link]

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Application

1-Methyl-3-pentylimidazolium hexafluorophosphate as a solvent for catalytic reactions

Application Note: 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]) as a Solvent for Catalytic Reactions Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]) as a Solvent for Catalytic Reactions

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale for Solvent Selection

The transition toward sustainable, highly efficient catalytic processes in drug development and fine chemical synthesis has driven the adoption of Room-Temperature Ionic Liquids (RTILs). Among these, 1-Methyl-3-pentylimidazolium hexafluorophosphate—commonly abbreviated as[C5mim][PF6] or [pmim][PF6]—occupies a unique physicochemical "Goldilocks zone."

As a Senior Application Scientist, the choice of solvent is never arbitrary. The selection of [C5mim][PF6] over its more common butyl (C4) or hexyl (C6) homologues is dictated by strict causality in mass transfer and phase behavior[1],[2].

  • The Cationic Chain Length (C5): The pentyl chain provides optimal hydrophobicity to partition organic substrates while maintaining a lower viscosity than the C6 homologue. High viscosity induces severe mass transfer limitations in biphasic catalysis; [C5mim][PF6] circumvents this while preventing the unwanted polar-miscibility sometimes observed with [C4mim][PF6][3],[4].

  • The Anion ([PF6]⁻): Unlike the hydrophilic tetrafluoroborate ([BF4]⁻) anion, the hexafluorophosphate anion is highly hydrophobic. This strictly enforces liquid-liquid biphasic conditions when paired with aqueous buffers, enabling the IL to act as an in situ product extractant and substrate reservoir[5].

Table 1: Key Physicochemical Properties of [C5mim][PF6]
PropertyValue / CharacteristicImpact on Catalytic Workflows
Density (at 298.15 K) ~1.30 g/cm³[3]Forms a distinct, heavy lower phase during aqueous/organic extraction, facilitating easy gravity separation.
Hydrophobicity High (Water Immiscible)Prevents hydrolytic degradation of sensitive transition metal catalysts; enables biphasic biocatalysis.
Interfacial Tension ~12.0 mN·m⁻¹ (with hexane)[2]Low enough to allow vigorous emulsion for high interfacial surface area, but high enough to allow rapid coalescence post-reaction.
Thermal Stability > 300 °CWithstands aggressive thermal activation required for organometallic cross-coupling (e.g., Heck/Suzuki).

Biphasic Biocatalysis: Enzymatic Transformations

In biocatalysis, product inhibition and substrate toxicity frequently truncate reaction yields. By employing a [C5mim][PF6]/aqueous buffer biphasic system, the IL acts as a thermodynamic sink. Hydrophobic substrates reside in the [C5mim][PF6] phase and diffuse to the aqueous interface where the enzyme (e.g., epoxide hydrolase or immobilized Candida cells) resides. As the chiral product is formed, it is rapidly extracted back into the IL phase, protecting the enzyme from product inhibition and driving the equilibrium forward[5],[4].

Biocatalysis Substrate Hydrophobic Substrate (in [C5mim][PF6]) Interface Aqueous/IL Interface (Enzyme Action) Substrate->Interface Diffusion Product Chiral Product (Extracted to IL) Interface->Product Phase Transfer Product->Substrate IL Recycling Aqueous Aqueous Buffer (Enzyme + Water) Aqueous->Interface Biocatalyst

Fig 1. Mass transfer and reaction logic in a [C5mim][PF6]/aqueous biphasic biocatalytic system.

Protocol 1: Biocatalytic Asymmetric Reduction in [C5mim][PF6]

Self-Validating Methodology for Enantioselective Synthesis

  • Phase Preparation: In a 50 mL reaction vial, combine 8.0 mL of TEA-HCl buffer (100 mM, pH 6.0) with 1.0 mL of anhydrous [C5mim][PF6].

    • Causality: The 8:1 volume ratio maximizes the interfacial area while ensuring the IL is not dispersed so thinly that product extraction efficiency drops[4].

  • Biocatalyst Addition: Add 0.2 g/mL of immobilized cells (e.g., Candida parapsilosis) or cross-linked enzyme aggregates (CLEAs) to the aqueous phase[5],[4].

  • Substrate Loading: Inject the hydrophobic substrate (e.g., acetyltrimethylsilane) to a final concentration of 120 mM.

  • Reaction Incubation: Incubate at 30 °C with orbital shaking at 180 rpm.

    • Validation Checkpoint: The mixture should form a cloudy, temporary emulsion. If the phases separate instantly upon shaking, increase the agitation rate to ensure sufficient interfacial mass transfer.

  • Phase Separation & Recovery: Centrifuge the mixture at 3000 × g for 5 minutes.

    • Validation Checkpoint: Three distinct layers will form: the upper aqueous layer, a middle layer of immobilized biocatalyst, and a dense lower layer of [C5mim][PF6] (~1.3 g/cm³) containing the chiral product[3].

  • Extraction: Decant the upper layers. Extract the product from the[C5mim][PF6] phase using a non-polar solvent like hexane (which is immiscible with [C5mim][PF6])[2].

Transition Metal Catalysis: Palladium-Catalyzed Heck Coupling

In organometallic catalysis, the high cost of Palladium (Pd) necessitates rigorous catalyst recycling. [C5mim][PF6] serves as an exceptional immobilizing matrix for transition metal complexes[6]. The ionic environment stabilizes Pd-nanoparticles and active Pd(0) species, preventing their agglomeration (blackening) at the high temperatures (100–140 °C) required for Heck C-C coupling[7].

HeckCoupling Start Reagents + Pd Catalyst in [C5mim][PF6] Heat Thermal Activation (100°C, 2-4h) Start->Heat Reaction C-C Bond Formation (Heck Cycle) Heat->Reaction Extract Solvent Extraction (e.g., Hexane/Ether) Reaction->Extract Separate Phase Separation Extract->Separate Product Organic Phase (Product Recovery) Separate->Product Upper Layer Recycle IL Phase (Retains Pd Catalyst) Separate->Recycle Lower Layer Recycle->Start Next Cycle

Fig 2. Workflow for Pd-catalyzed Heck coupling and catalyst recycling using [C5mim][PF6].

Protocol 2: Heck Coupling of Aryl Halides with Alkenes
  • Catalyst Immobilization: Dissolve 1.0 mol% Pd(OAc)₂ and 2.0 mol% triphenylphosphine (PPh₃) in 2.0 mL of [C5mim][PF6] under an inert Argon atmosphere. Stir at 50 °C until a homogeneous solution is achieved.

  • Reagent Addition: Add 1.0 mmol of the aryl halide, 1.2 mmol of the alkene (e.g., styrene), and 1.2 mmol of a base (e.g., triethylamine).

    • Causality: The base neutralizes the hydrohalic acid generated during the catalytic cycle. Triethylamine hydrohalide salts partition favorably into the IL, driving the reaction forward[6].

  • Thermal Activation: Heat the mixture to 100 °C for 2–4 hours.

  • Product Extraction: Cool the system to room temperature. Add 5.0 mL of diethyl ether or hexane and stir vigorously for 2 minutes.

  • Phase Separation: Allow the mixture to settle. The upper organic layer contains the coupled product, while the lower[C5mim][PF6] layer retains the Pd catalyst[2].

  • Recycling: Decant the organic layer. The IL phase can be subjected to vacuum (to remove residual volatiles) and directly reused for the next catalytic cycle.

Table 2: Comparative Catalytic Performance Data
Reaction TypeSolvent SystemYield (%)Enantiomeric Excess (ee %)Catalyst Recyclability
Biocatalytic Reduction Aqueous Buffer only< 85%~90%Poor (Cell death via toxicity)
Biocatalytic Reduction [C5mim][PF6] / Buffer> 98%[4]> 99%[4]Excellent (> 5 cycles)
Heck Coupling Toluene / DMF92%N/ANone (Homogeneous loss)
Heck Coupling [C5mim][PF6]96%[6]N/AHigh (> 4 cycles with <2% Pd leaching)

References

  • ACS Publications (2010). Interfacial Tension of n-Alkane and Ionic Liquid Systems. Journal of Chemical & Engineering Data. Analyzes the interfacial tension and phase behavior of [C5mim][PF6] with alkanes. Available at:[Link]

  • MDPI (2011). Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate). International Journal of Molecular Sciences. Details the density, viscosity, and thermodynamic properties of [C5mim][PF6]. Available at:[Link]

  • ACS Publications (2014). Using Ionic Liquid in a Biphasic System to Improve Asymmetric Hydrolysis of Styrene Oxide Catalyzed by Cross-Linked Enzyme Aggregates. Industrial & Engineering Chemistry Research. Discusses the causality of using water-immiscible ILs for biocatalysis. Available at:[Link]

  • National Institutes of Health / PMC (2014). Efficient anti-Prelog enantioselective reduction of acetyltrimethylsilane to (R)-1-trimethylsilylethanol by immobilized Candida parapsilosis CCTCC M203011 cells in ionic liquid-based biphasic systems. Demonstrates >98% yield and >99% ee using[C5mim][PF6]. Available at:[Link]

  • Academia.edu / Wiley-VCH. Ionic Liquids in Synthesis. Comprehensive text covering multiphasic catalysis, including Heck and Suzuki coupling reactions in hexafluorophosphate ionic liquids. Available at:[Link]

Sources

Method

Application Note: Electrochemical Profiling and Methodologies for 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6])

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and self-validating protocols for electrochemical applications. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and self-validating protocols for electrochemical applications.

Executive Summary & Mechanistic Rationale

In the landscape of modern electrochemistry, room-temperature ionic liquids (RTILs) have emerged as highly tunable alternatives to traditional aqueous and volatile organic solvents. Among these, 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6]) occupies a unique thermodynamic and kinetic sweet spot.

As a Senior Application Scientist, I select [C5mim][PF6] for specific workflows based on its structural causality. The 5-carbon (pentyl) alkyl chain provides a critical hydrophobic/hydrophilic balance: it is sufficiently hydrophobic to prevent dissolution and leaching in aqueous electrolytes, yet it avoids the excessive steric hindrance and extreme viscosity seen in longer-chain analogs (e.g., octyl or decyl derivatives). Concurrently, the bulky, inorganic hexafluorophosphate ([PF6]⁻) anion is highly resistant to oxidation. This synergistic pairing yields an exceptionally wide electrochemical window, making [C5mim][PF6] an ideal candidate for high-voltage energy storage, electrodeposition, and the amperometric detection of analytes with extreme redox potentials [1].

Physicochemical & Electrochemical Profiling

To successfully integrate [C5mim][PF6] into an experimental design, one must understand how its macroscopic properties dictate its electrochemical behavior. The table below summarizes the critical quantitative data that govern its application[2, 3].

PropertyValue / RangeCausality & Implications for Electrochemistry
Chemical Formula C₁₁H₂₁F₆N₂PThe bulky, asymmetrical structure frustrates crystallization, ensuring the material remains a liquid at room temperature.
Density (298 K) ~1.33 g/cm³Higher density than aqueous solutions; highly advantageous for phase-separation in liquid-liquid electrochemical extractions.
Electrochemical Window 4.0 V – 4.5 VResists breakdown at extreme potentials. Essential for detecting molecules that require high overpotentials without solvent degradation.
Hydrophobicity High (Immiscible in H₂O)Prevents the leaching of the ionic liquid into aqueous sample matrices, ensuring the long-term stability of modified sensors.
Intrinsic Conductivity 1.0 – 5.0 mS/cmEliminates the need for supporting electrolytes in pure IL systems, reducing background noise and chemical interference.

Core Electrochemical Applications

Advanced Amperometric Sensing (Modified Electrodes)

In biosensing and drug detection, traditional Carbon Paste Electrodes (CPEs) rely on non-conductive mineral oils as binders, which severely retards electron transfer kinetics. By replacing mineral oil with [C5mim][PF6], the binder itself becomes an intrinsic ionic conductor. The hydrophobicity of[C5mim][PF6] maintains the structural integrity of the electrode in blood serum or aqueous buffers, while its ionic nature actively pre-concentrates polar drug metabolites at the electrode surface, amplifying the signal-to-noise ratio[1, 2].

G A Aqueous Analyte (Target Molecule) B [C5mim][PF6] Modified Carbon Paste Interface A->B Diffusion C Analyte Partitioning & Pre-concentration B->C Hydrophobic Interaction D Facilitated Electron Transfer C->D High Ionic Conductivity E Amplified Amperometric Signal D->E Readout

Fig 1: Signal amplification mechanism at the [C5mim][PF6]-modified electrode interface.
Green Polymer Electrolyte Membranes (PEMs)

For solid-state batteries and flexible supercapacitors, [C5mim][PF6] is blended with polymers like Poly(lactic acid) (PLA) or Polyethylene glycol (PEG). Here, [C5mim][PF6] acts as a dual-function agent: a plasticizer and an ion source. By embedding itself between polymer chains, it disrupts crystallinity, increasing the free volume and segmental mobility of the polymer. This creates amorphous pathways through which the [C5mim]⁺ and[PF6]⁻ ions can rapidly migrate, yielding highly conductive, non-flammable solid electrolytes [3, 4].

G A Dissolve Polymer Matrix (e.g., PLA) in DCM B Incorporate[C5mim][PF6] (Plasticizer & Ion Source) A->B C Ultrasonic Homogenization (Ensure Miscibility) B->C 30 mins D Solvent Casting on Teflon Substrate C->D E Vacuum Desiccation (Remove Volatiles) D->E 24 hours F Free-Standing Gel Polymer Electrolyte E->F Yields GPE

Fig 2: Workflow for formulating [C5mim][PF6]-integrated gel polymer electrolytes.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, meaning they include mandatory electrochemical checkpoints to confirm that the physical chemistry of the system aligns with theoretical expectations before proceeding to data collection.

Protocol A: Fabrication of[C5mim][PF6]-Modified Carbon Paste Electrodes (IL-CPE)

Objective: Create a highly conductive, fouling-resistant electrode for drug metabolite sensing.

  • Matrix Blending: In an agate mortar, combine graphite powder (particle size < 20 µm) and [C5mim][PF6] in a 75:25 (w/w) ratio.

    • Causality: A 25% IL ratio ensures sufficient binder coverage to hold the graphite together without creating an excessively thick, resistive liquid layer that would impede electron tunneling.

  • Homogenization: Hand-mix with a pestle for exactly 20 minutes until a uniformly wetted, cohesive paste is formed.

  • Packing: Pack the paste tightly into the cavity of a Teflon electrode body (typically 3 mm inner diameter). Insert a copper wire through the back for electrical contact. Smooth the surface on weighing paper until a mirror-like finish is achieved.

  • SELF-VALIDATION STEP (Cyclic Voltammetry):

    • Immerse the electrode in a blank 0.1 M KCl aqueous solution.

    • Run a Cyclic Voltammogram (CV) from -1.0 V to +1.5 V at 50 mV/s.

    • Validation Criteria: The voltammogram must show a flat, featureless baseline with a background current of < 2 µA. If redox peaks appear, the [C5mim][PF6] is contaminated with electroactive impurities (likely halides from synthesis) and must be discarded or purified.

Protocol B: Formulation of[C5mim][PF6]/PLA Solid Electrolyte Membranes

Objective: Synthesize a flexible, highly conductive polymer electrolyte for energy storage applications.

  • Polymer Dissolution: Dissolve 1.0 g of Poly(lactic acid) (PLA) in 15 mL of Dichloromethane (DCM) under continuous magnetic stirring at room temperature until optically clear.

  • Ionic Liquid Integration: Add 0.4 g of[C5mim][PF6] (40 wt% relative to polymer) dropwise to the PLA solution.

    • Causality: 40 wt% is the percolation threshold. Below this, ion channels are disconnected; above this, the membrane loses mechanical integrity and becomes a viscous liquid.

  • Homogenization: Subject the mixture to ultrasonic agitation for 30 minutes to ensure complete disruption of polymer aggregates and uniform distribution of the IL.

  • Solvent Casting: Pour the homogeneous solution into a flat Teflon petri dish. Allow the DCM to evaporate slowly at ambient temperature for 12 hours in a fume hood.

  • Vacuum Desiccation: Transfer the semi-solid film to a vacuum oven at 40°C for 24 hours to remove all residual DCM.

  • SELF-VALIDATION STEP (Electrochemical Impedance Spectroscopy - EIS):

    • Sandwich the free-standing membrane between two stainless steel blocking electrodes.

    • Perform EIS from 100 kHz to 0.1 Hz with a 10 mV AC amplitude.

    • Validation Criteria: The Nyquist plot must display a distinct semi-circle in the high-frequency region (representing bulk resistance) transitioning to a sharp linear tail at low frequencies (representing capacitive ion accumulation). Calculate the conductivity ( σ=L/(R⋅A) ); it must exceed 10−4 S/cm at room temperature to validate successful amorphous channel formation.

References

  • Electrochemical Detection Using Ionic Liquids Royal Society of Chemistry (RSC) URL:[Link]

  • Materials for Chemical Sensing: A Comprehensive Review on the Recent Advances and Outlook Using Ionic Liquids Encyclopedia.pub / MDPI URL:[Link]

  • Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer International Journal of Molecular Sciences (ResearchGate) URL:[Link]

  • Ionic Liquid–Poly(lactic acid) Blends as Green Polymer Electrolyte Membranes The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

Application

Application Notes &amp; Protocols: A Guide to Liquid-Liquid Separations Using 1-Methyl-3-pentylimidazolium Hexafluorophosphate

Introduction: The Unique Advantages of [C5MIM][PF6] in Separation Science In the landscape of modern separation science, particularly within pharmaceutical and drug development, the quest for "green" and highly efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Advantages of [C5MIM][PF6] in Separation Science

In the landscape of modern separation science, particularly within pharmaceutical and drug development, the quest for "green" and highly efficient solvents is paramount. 1-Methyl-3-pentylimidazolium hexafluorophosphate, abbreviated as [C5MIM][PF6], has emerged as a prominent room-temperature ionic liquid (IL) that offers a compelling alternative to traditional volatile organic compounds (VOCs). Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable miscibility, make it an exceptional solvent for liquid-liquid extraction processes.[1][2]

The structure of [C5MIM][PF6] consists of an imidazolium cation with a methyl and a pentyl substituent, and a hexafluorophosphate anion. This combination results in a liquid that is generally hydrophobic and immiscible with water, a critical characteristic for creating biphasic systems in liquid-liquid separations.[3][4] The tunability of its properties, by altering the alkyl chain length on the imidazolium cation, allows for the fine-tuning of its solvent characteristics to suit specific separation needs.[5] This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing [C5MIM][PF6] in liquid-liquid separations, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of Imidazolium-Based Hexafluorophosphate Ionic Liquids

The efficacy of an ionic liquid in a liquid-liquid separation is intrinsically linked to its physical and chemical properties. While specific data for 1-Methyl-3-pentylimidazolium hexafluorophosphate can be interpolated from its homologs, the following table presents key parameters for closely related and widely studied imidazolium-based hexafluorophosphate ionic liquids to provide a comparative context. The properties of [C5MIM][PF6] are expected to be intermediate between its butyl and hexyl counterparts.

Property1-Butyl-3-methylimidazolium Hexafluorophosphate ([C4MIM][PF6])1-Hexyl-3-methylimidazolium Hexafluorophosphate ([C6MIM][PF6])
Molar Mass 284.18 g·mol−1[3]312.24 g·mol−1
Appearance Light yellow liquid[3]Yellow to orange liquid[4]
Density 1.38 g/mL (20 °C)[3]1.30 g/cm³ (23 °C)[4]
Viscosity High[6]465 mPa·s (25 °C)[4]
Melting Point -8 °C[3]-61 °C[4]
Solubility in Water Insoluble[3]Not miscible[4]
Miscibility with Organic Solvents Miscible with acetone and acetonitrile[4]Miscible with acetone and acetonitrile[4]

Note: The properties of 1-Methyl-3-pentylimidazolium hexafluorophosphate are anticipated to follow the trend of increasing hydrophobicity and viscosity with longer alkyl chains.

Core Principles of Liquid-Liquid Separation with [C5MIM][PF6]

Liquid-liquid extraction using [C5MIM][PF6] operates on the principle of differential partitioning of a solute between two immiscible liquid phases.[5] In a typical scenario, an aqueous phase containing the target analyte is brought into contact with the [C5MIM][PF6] ionic liquid phase. Due to its hydrophobic nature, [C5MIM][PF6] forms a distinct layer from the aqueous phase.[3][4]

The separation is driven by the relative solubility of the analyte in each phase. Nonpolar or weakly polar organic molecules will preferentially partition into the ionic liquid phase, driven by favorable intermolecular interactions such as van der Waals forces and π-π interactions with the imidazolium ring.[7] The efficiency of this extraction is governed by the distribution coefficient (D), which is the ratio of the concentration of the analyte in the ionic liquid phase to its concentration in the aqueous phase at equilibrium.

Several factors can be modulated to optimize the separation:

  • pH of the Aqueous Phase: For ionizable compounds, adjusting the pH of the aqueous phase can dramatically alter their charge state and, consequently, their partitioning behavior.[8]

  • Temperature: Temperature can influence the viscosity of the ionic liquid and the solubility of the analyte, thereby affecting the kinetics and equilibrium of the extraction.[9][10]

  • Ionic Liquid to Aqueous Phase Volume Ratio: This ratio can be adjusted to achieve the desired level of extraction and concentration of the analyte.

  • Mixing/Agitation: Vigorous mixing increases the interfacial area between the two phases, accelerating the mass transfer of the analyte and reducing the time required to reach equilibrium.

Experimental Protocol: Extraction of a Neutral Organic Analyte from an Aqueous Solution

This protocol provides a generalized, step-by-step methodology for the liquid-liquid extraction of a neutral organic compound from an aqueous solution using 1-Methyl-3-pentylimidazolium hexafluorophosphate.

Materials:

  • 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5MIM][PF6]), ≥98% purity[11]

  • Aqueous solution containing the target analyte

  • Organic solvent for back-extraction and analysis (e.g., ethyl acetate, hexane)

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and syringes

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Protocol Workflow Diagram:

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_solution Prepare aqueous analyte solution prep_il Add [C5MIM][PF6] to centrifuge tube add_aqueous Add aqueous solution to IL prep_il->add_aqueous vortex Vortex mix for 2-5 min add_aqueous->vortex centrifuge Centrifuge to separate phases vortex->centrifuge separate_phases Isolate IL phase centrifuge->separate_phases back_extract Optional: Back-extract analyte separate_phases->back_extract analyze Analyze analyte concentration separate_phases->analyze Direct Analysis back_extract->analyze Analysis after Back-Extraction

Sources

Method

employing 1-Methyl-3-pentylimidazolium hexafluorophosphate in gas separation membranes

Application Note: Engineering High-Performance Gas Separation Membranes using 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]) Introduction & Mechanistic Rationale The transition toward energy-efficient ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Performance Gas Separation Membranes using 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6])

Introduction & Mechanistic Rationale

The transition toward energy-efficient gas separation has accelerated the adoption of Supported Ionic Liquid Membranes (SILMs). Among the vast library of Room Temperature Ionic Liquids (RTILs), 1-Methyl-3-pentylimidazolium hexafluorophosphate—commonly denoted as[C5mim][PF6] or [PMIM][PF6]—occupies a critical "Goldilocks" zone for carbon dioxide capture and natural gas sweetening[1].

As an Application Scientist, selecting the correct IL requires looking beyond basic solubility and understanding the molecular causality of the liquid's structure:

  • The Cation ([C5mim]⁺): The pentyl (C5) alkyl chain provides a precise balance between viscosity and fractional free volume. Compared to the ubiquitous butyl ([C4mim]⁺) analog, the extra methylene group in the pentyl chain increases the free volume, thereby enhancing the diffusion coefficient of gas molecules[2]. Simultaneously, it maintains sufficient viscosity and capillary forces to prevent the IL from being expelled from the porous support under transmembrane pressure differentials.

  • The Anion ([PF6]⁻): The hexafluorophosphate anion exhibits a strong thermodynamic affinity for CO₂. The highly electronegative fluorine atoms act as weak Lewis bases, interacting favorably with the Lewis acidic carbon atom of CO₂[1]. This results in exceptional solubility-selectivity for CO₂ over non-polar, non-quadrupolar gases like CH₄ and N₂.

Physicochemical & Transport Properties

To engineer a robust SILM, one must first understand the bulk properties of the liquid phase. The transport of gases through [C5mim][PF6] is governed by the solution-diffusion mechanism, where permeability ( P ) is the product of solubility ( S ) and diffusivity ( D ).

Table 1: Physicochemical and Gas Transport Profile of [C5mim][PF6]

Property Value Range / Characteristic Mechanistic Implication
Density (298 K) ~1.32 g/cm³ High density ensures stable pore filling and resists displacement[2].
Viscosity (298 K) ~250 - 280 cP High enough to ensure membrane stability; low enough to permit adequate gas diffusion[2].
Hydrophobicity Immiscible with water Prevents ambient moisture from displacing the IL from hydrophobic membrane pores[3].
CO₂/CH₄ Selectivity ~15 - 20 (Ideal) Excellent for biogas upgrading and natural gas sweetening[1].

| CO₂/N₂ Selectivity | ~30 - 40 (Ideal) | Highly suitable for post-combustion flue gas capture. |

Workflow: Fabrication of [C5mim][PF6] Supported Ionic Liquid Membranes

A SILM is only as reliable as its fabrication process. Incomplete pore filling leads to Knudsen diffusion (a catastrophic loss of selectivity), while over-filling creates thick boundary layers on the membrane surface (a severe loss of permeance). This protocol utilizes vacuum-assisted impregnation to ensure complete, defect-free capillary wetting.

G Start 1. Support Preparation Hydrophobic PTFE/PVDF Degas 2. IL Degassing Vacuum at 60°C for 24h Start->Degas Impregnation 3. Vacuum Impregnation Capillary action fills pores Degas->Impregnation Wipe 4. Surface Wiping Remove excess IL layer Impregnation->Wipe Validation 5. QA Validation Gravimetric & Bubble Point Wipe->Validation

Workflow for fabricating defect-free [C5mim][PF6] SILMs.

Protocol 1: Vacuum-Assisted Impregnation Materials: [C5mim][PF6] (Purity >99%), Hydrophobic PVDF or PTFE flat-sheet membrane (e.g., 0.22 µm pore size, ~70% porosity), Vacuum desiccator.

  • Support Preparation: Cut the hydrophobic support into the desired geometry.

    • Causality: Hydrophobic supports (like PTFE) are chosen because [C5mim][PF6] exhibits distinct hydrophobic characteristics[3]. This matching of surface energies ensures spontaneous capillary wetting and prevents water-induced pore displacement.

  • Ionic Liquid Degassing: Place 10 mL of [C5mim][PF6] in a vacuum oven at 60°C and <1 mbar for 24 hours.

    • Causality: RTILs absorb atmospheric moisture and gases. Dissolved water alters the viscosity and CO₂ solubility, while trapped micro-bubbles will expand during impregnation, creating pinhole defects in the final membrane.

  • Impregnation: Submerge the porous support completely in the degassed [C5mim][PF6] inside a vacuum desiccator. Apply vacuum (<10 mbar) for 2 hours, then slowly release to atmospheric pressure. Leave submerged for an additional 2 hours.

    • Causality: The vacuum evacuates air from the tortuous pores of the support. The subsequent return to atmospheric pressure physically forces the IL into the pores via capillary action, ensuring 100% pore volume occupation.

  • Surface Wiping: Remove the membrane and carefully wipe both surfaces with a lint-free tissue.

    • Causality: Excess IL on the surface adds unnecessary mass transfer resistance, drastically reducing gas permeance without improving selectivity.

  • Self-Validation (Gravimetric Analysis): Weigh the membrane before ( Wdry​ ) and after ( Wwet​ ) impregnation. Calculate the pore volume filled using the density of[C5mim][PF6] and compare it against the manufacturer's specified porosity. A filling ratio of >98% validates the protocol.

Gas Permeation Testing & Mechanism

To evaluate the efficacy of the [C5mim][PF6] SILM, a constant-volume variable-pressure (CVVP) method is employed. This allows for the simultaneous determination of permeability, diffusivity, and solubility.

G GasMix Mixed Gas Feed (CO2, N2, CH4) Sorption Preferential Sorption (CO2-[PF6] Lewis Acid-Base) GasMix->Sorption High Pressure Diffusion Diffusion via Free Volume (Facilitated by C5 Chain) Sorption->Diffusion Concentration Gradient Desorption Desorption at Permeate Side (Driven by ΔP) Diffusion->Desorption Permeate CO2-Enriched Permeate Desorption->Permeate Low Pressure

Solution-diffusion gas transport mechanism in [C5mim][PF6] membranes.

Protocol 2: Constant-Volume Variable-Pressure (CVVP) Testing

  • Cell Assembly: Mount the validated [C5mim][PF6] SILM in a stainless-steel permeation cell. Use Viton O-rings to ensure a leak-proof seal without crushing the porous support.

  • System Evacuation: Evacuate both the feed and permeate sides to <10⁻² mbar for 12 hours.

    • Causality: Removes any dissolved atmospheric gases from the IL that would skew the transient permeation data (time-lag) and ensures a true zero-baseline for pressure transducers.

  • Pressurization: Introduce the feed gas (e.g., pure CO₂ or a CO₂/CH₄ mixture) to the upstream side at a constant pressure (e.g., 2 bar) while keeping the downstream volume closed.

  • Data Acquisition: Monitor the pressure rise in the downstream calibrated volume using a high-precision pressure transducer over time.

  • Self-Validation (Time-Lag Method): The steady-state pressure rise yields the Permeability ( P ). Extrapolating the steady-state line to the x-axis (time) yields the time-lag ( θ ). This allows the direct calculation of the Diffusion coefficient ( D=l2/6θ , where l is membrane thickness). Solubility ( S ) is then self-validated via the fundamental relationship S=P/D . If the calculated S deviates by more than 5% from bulk sorption data, the membrane likely has pinhole defects (Knudsen flow) or concentration polarization issues.

Conclusion

The deployment of[C5mim][PF6] in gas separation membranes represents a highly tunable approach to carbon capture. By leveraging the specific free-volume characteristics of the pentyl chain and the CO₂-philic nature of the hexafluorophosphate anion, researchers can achieve robust, high-selectivity separations. Strict adherence to vacuum-assisted impregnation and gravimetric validation ensures that these theoretical benefits translate into reproducible, field-ready performance.

References

  • Abatement of Greenhouse Gas Emissions from Ventilation Air Methane (VAM)
  • Interfacial Tension of n-Alkane and Ionic Liquid Systems Source: ACS Publications URL
  • Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Hexafluorophosphate-Based Ionic Liquids Source: Journal of Chemical & Engineering Data - ACS Publications URL

Sources

Application

Application Notes &amp; Protocols: Fabrication of High-Performance Ion Gels Using 1-Methyl-3-pentylimidazolium Hexafluorophosphate

Introduction: The Dawn of Ion Gels Ion gels are a fascinating class of quasi-solid materials that merge the desirable properties of both liquids and solids. They consist of an ionic liquid (IL) encapsulated within a thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dawn of Ion Gels

Ion gels are a fascinating class of quasi-solid materials that merge the desirable properties of both liquids and solids. They consist of an ionic liquid (IL) encapsulated within a three-dimensional polymer network or an inorganic matrix.[1] This unique architecture endows them with the high ionic conductivity and thermal stability of ionic liquids, combined with the mechanical robustness and processability of solid polymers.[2][3] These features make ion gels highly attractive for a myriad of advanced applications, including flexible electronics, high-performance batteries, sensors, and drug delivery systems.[4]

At the heart of these materials is the ionic liquid—a salt that exists in a liquid state below 100°C. Imidazolium-based ionic liquids are particularly favored for their tunable chemical structures, wide electrochemical windows, and excellent thermal stability. This guide focuses on 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5MIM][PF6]) , a room-temperature ionic liquid (RTIL) noted for its hydrophobicity and electrochemical stability, making it an excellent candidate for creating durable and high-performance ion gels.[1]

The fabrication of ion gels can be broadly categorized into three main approaches:

  • Incorporation of ILs into pre-existing polymer matrices: A straightforward method involving the dissolution of a polymer in the ionic liquid.

  • In-situ polymerization: Where a monomer is polymerized directly within the ionic liquid to form an interpenetrating network.[5]

  • Polymerization of functionalized ionic liquids: A more advanced method where the IL itself contains polymerizable groups.

This document provides detailed protocols for the first two methods, offering researchers a practical guide to fabricating and characterizing ion gels based on [C5MIM][PF6].

Core Component: 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5MIM][PF6])

Understanding the properties of [C5MIM][PF6] is paramount to successfully designing and fabricating ion gels. The choice of an ionic liquid is critical as it dictates the electrochemical properties, thermal stability, and ultimately, the performance of the final ion gel. [C5MIM][PF6] is an imidazolium-based IL, a class known for its advantageous characteristics in biomedical and electronic applications.

Table 1: Physicochemical Properties of 1-Methyl-3-pentylimidazolium Hexafluorophosphate

PropertyValueSource(s)
Abbreviation [C5MIM][PF6] or PtMIMPF6[4]
Chemical Formula C9H17F6N2P[4]
Molecular Weight 298.21 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Melting Point < Room TemperatureN/A
Density ~1.3 g/cm³ (analogue-based)[1]
Purity ≥98%[4]
Key Features Hydrophobic, non-water-soluble, high thermal and electrochemical stability.[1]

Note: Some properties are estimated based on close structural analogues like 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) and 1-Hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF6]). Researchers should always refer to the specific product's certificate of analysis.

Fabrication Protocols: A Step-by-Step Guide

The choice of fabrication method depends on the desired properties of the ion gel, such as mechanical strength, ionic conductivity, and morphology. Below are two robust protocols for creating [C5MIM][PF6]-based ion gels.

Protocol 1: Polymer Swelling and Solvent Casting Method

This method is valued for its simplicity and is particularly effective for polymers that are soluble in the ionic liquid or a co-solvent. The resulting gels are typically physically cross-linked, offering good flexibility. Here, we use Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), a polymer well-regarded for its electrochemical stability and ability to form robust gels.[6][7]

Causality: The principle behind this method is the creation of a stable, swollen polymer network. PVDF-HFP, when dissolved and then cast, forms a porous matrix. The ionic liquid becomes entrapped within these pores, providing ionic conductivity, while the polymer backbone provides mechanical integrity.[2][3] The use of a volatile co-solvent like acetone is crucial for initially dissolving the polymer at a lower temperature before it is evaporated to leave the final gel.[8]

Materials & Equipment:

  • 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5MIM][PF6])

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) powder

  • Acetone (anhydrous)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Hotplate

  • Petri dish (glass or PTFE)

  • Vacuum oven

Step-by-Step Methodology:

  • Drying: Thoroughly dry the PVDF-HFP powder in a vacuum oven at 60°C for at least 12 hours to remove any residual moisture, which can be detrimental to the electrochemical properties of the gel.

  • Preparation of Casting Solution:

    • In a clean, dry glass vial, add the desired amount of PVDF-HFP. A typical starting ratio is 20-30 wt% polymer to 70-80 wt% ionic liquid.

    • Add the corresponding amount of [C5MIM][PF6] to the vial.

    • Add a sufficient amount of anhydrous acetone to fully dissolve the polymer and ionic liquid, creating a homogeneous solution. Typically, a polymer concentration of 10-15% (w/v) in acetone is a good starting point.

  • Dissolution:

    • Seal the vial and place it on a magnetic stirrer.

    • Gently heat the solution to 50-60°C while stirring. Continue until the PVDF-HFP is completely dissolved and the solution is clear and viscous. This may take several hours.[6]

  • Casting:

    • Pour the homogeneous solution into a Petri dish. The thickness of the resulting gel can be controlled by the volume of solution cast and the diameter of the dish.

    • Cover the Petri dish loosely (e.g., with perforated aluminum foil) to allow for slow evaporation of the acetone in a fume hood at room temperature. Slow evaporation is key to forming a uniform, non-porous gel film.

  • Final Drying:

    • Once the majority of the acetone has evaporated and a self-standing gel has formed, transfer the Petri dish to a vacuum oven.

    • Dry the gel at 60-70°C under vacuum for at least 24 hours to remove any residual acetone.[8]

  • Storage: Store the resulting ion gel in a desiccator or glovebox to prevent moisture absorption.

G cluster_prep Preparation cluster_process Processing cluster_final Finalization Dry 1. Dry PVDF-HFP Mix 2. Mix PVDF-HFP, [C5MIM][PF6], and Acetone Dry->Mix Dissolve 3. Heat and Stir to Dissolve Mix->Dissolve Cast 4. Cast Solution into Petri Dish Dissolve->Cast Evaporate 5. Slow Evaporation of Acetone Cast->Evaporate Vacuum 6. Dry in Vacuum Oven Evaporate->Vacuum Store 7. Store in Dry Conditions Vacuum->Store

Fig. 1: Workflow for Ion Gel Fabrication via Solvent Casting.
Protocol 2: In-situ Free Radical Polymerization

This method creates a chemically cross-linked polymer network within the ionic liquid, often resulting in ion gels with superior mechanical strength and thermal stability compared to those made by the solvent casting method. Here, we describe the polymerization of Methyl Methacrylate (MMA) within [C5MIM][PF6].

Causality: The principle is to create a polymer network in situ. The monomer (MMA) and a thermal initiator (e.g., AIBN) are dissolved in the ionic liquid. Upon heating, the initiator decomposes to form free radicals, which initiate the polymerization of the monomer molecules. The growing polymer chains become entangled and cross-linked, forming a solid matrix that immobilizes the ionic liquid.[5] The ionic liquid acts as both a solvent and a plasticizer for the resulting polymer.[9][10]

Materials & Equipment:

  • 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5MIM][PF6])

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a thermal initiator

  • (Optional) Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Schlenk flask or sealed reaction vial

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bars

  • Oil bath or heating mantle

  • Vacuum line

Step-by-Step Methodology:

  • Monomer Purification: Remove the polymerization inhibitor from the MMA by passing it through a column of activated basic alumina or by washing with an aqueous NaOH solution followed by drying.

  • Degassing the Ionic Liquid: Place the desired amount of [C5MIM][PF6] in a Schlenk flask. Heat it to ~70°C under high vacuum for several hours to remove dissolved water and oxygen, which can interfere with free radical polymerization.

  • Preparation of the Reaction Mixture:

    • Under an inert atmosphere (N2 or Ar), add the purified MMA to the degassed ionic liquid. The monomer concentration can be varied to control the final properties of the gel (e.g., 10-50 wt% MMA).

    • Add the thermal initiator (AIBN, typically 0.1-1.0 mol% with respect to the monomer).

    • (Optional) If a more rigid gel is desired, add a cross-linker like EGDMA (e.g., 1-5 mol% with respect to the monomer).

    • Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

  • Purging: Bubble N2 or Ar gas through the solution for 20-30 minutes to ensure it is free of oxygen.

  • Polymerization:

    • Seal the flask and immerse it in a preheated oil bath. The temperature should be chosen based on the initiator's half-life (e.g., 65-70°C for AIBN, 80-90°C for BPO).[11]

    • Allow the polymerization to proceed for the desired time, typically ranging from a few hours to 24 hours. The solution will gradually become more viscous and eventually form a solid gel.

  • Cooling and Storage:

    • Once the polymerization is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • The ion gel can be used directly from the reaction vessel or carefully removed. Store it in a sealed container under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_final Finalization Purify 1. Purify Monomer (MMA) Mix 3. Mix IL, MMA, and Initiator Purify->Mix Degas 2. Degas Ionic Liquid Degas->Mix Purge 4. Purge with Inert Gas Mix->Purge Heat 5. Heat to Initiate Polymerization Purge->Heat Polymerize 6. Allow Gelation to Occur Heat->Polymerize Cool 7. Cool to Room Temperature Polymerize->Cool Store 8. Store in Sealed Container Cool->Store

Fig. 2: Workflow for Ion Gel Fabrication via In-situ Polymerization.

Essential Characterization Techniques

After fabrication, it is crucial to characterize the ion gel to validate its properties and suitability for the intended application.

Table 2: Key Characterization Techniques for Ion Gels

TechniqueProperty MeasuredBrief Description
Electrochemical Impedance Spectroscopy (EIS) Ionic ConductivityMeasures the resistance of the gel to the flow of ions. The gel is placed between two blocking electrodes, and its impedance is measured over a range of frequencies.
Rheology Mechanical Properties (Storage & Loss Moduli)Characterizes the viscoelastic properties of the gel, determining its solid-like (storage modulus, G') and liquid-like (loss modulus, G'') behavior under oscillatory shear.
Thermogravimetric Analysis (TGA) Thermal StabilityMeasures the change in mass of the sample as a function of temperature. It is used to determine the decomposition temperature of the ion gel and its components.
Differential Scanning Calorimetry (DSC) Thermal Transitions (Tg, Tm)Detects changes in heat flow associated with thermal transitions. It is used to determine the glass transition temperature (Tg) of the polymer network and any melting (Tm) or crystallization events.
Scanning Electron Microscopy (SEM) MorphologyProvides high-magnification images of the gel's surface and cross-section, revealing its porous structure and the distribution of the polymer matrix.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical StructureIdentifies the chemical bonds present in the sample. It is used to confirm the successful polymerization or the presence of both the ionic liquid and polymer in the final gel.

Safety and Handling Precautions

Working with ionic liquids and polymerization reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.[12]

  • Handling [C5MIM][PF6]: Imidazolium hexafluorophosphate salts are known to cause skin and serious eye irritation.[13][14] Avoid all personal contact, including inhalation of mists or vapors.[15][16] In case of contact, rinse the affected area thoroughly with water.[12][13] These materials are also moisture-sensitive and can slowly decompose in the presence of water to release HF; handle under an inert atmosphere where possible.[1][16]

  • Monomers and Initiators: MMA is flammable and a respiratory irritant. AIBN and BPO are thermally sensitive and can decompose exothermically. Handle these reagents in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including unused reagents and fabricated gels, according to your institution's hazardous waste guidelines.[15]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Ion Gel Fabrication

ProblemPotential Cause(s)Suggested Solution(s)
Gel is too soft or does not form (Protocol 2) - Insufficient initiator or polymerization time.- Presence of oxygen or moisture inhibiting polymerization.- Low monomer concentration.- Increase initiator concentration or extend reaction time.- Ensure all components are thoroughly degassed and the reaction is run under an inert atmosphere.- Increase the weight percentage of the monomer. Add a cross-linker.
Low Ionic Conductivity - High polymer content blocking ion transport pathways.- Residual solvent (e.g., acetone) in the gel.- Poor compatibility between polymer and IL.- Decrease the polymer-to-ionic liquid ratio.- Ensure complete drying in a vacuum oven.- Select a polymer with better solubility/compatibility with [C5MIM][PF6].
Phase Separation (Cloudy Gel) - Incompatibility between the polymer and the ionic liquid.- Polymer concentration is too high.- Choose a different polymer.- Reduce the polymer concentration in the formulation.
Brittle Gel - High degree of cross-linking (Protocol 2).- Low ionic liquid content (plasticizer effect is reduced).- Reduce the concentration of the cross-linker (EGDMA).- Increase the ionic liquid content in the formulation.

References

  • Wikipedia. 1-Butyl-3-methylimidazolium hexafluorophosphate. Available from: [Link]

  • MDPI. Ionic Liquid-Nanostructured Poly(Methyl Methacrylate). Available from: [Link]

  • Royal Society of Chemistry. Application of ionic liquids as plasticizers for poly(methyl methacrylate). Available from: [Link]

  • ACS Publications. Influence of Ionic Liquid Structure on the Propagation Kinetics of Methyl Methacrylate. Available from: [Link]

  • MDPI. Preparation and Study of Poly(Vinylidene Fluoride-Co-Hexafluoropropylene)-Based Composite Solid Electrolytes. Available from: [Link]

  • ACS Publications. Gel Polymer Electrolytes Based on Poly(vinylidene fluoride-co-hexafluoropropylene) and Salt-Concentrated Electrolytes for High-Voltage Lithium Metal Batteries. Available from: [Link]

  • Carl Roth. Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium-hexafluorophosphate (2025). Available from: [Link]

  • Carl Roth. Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium-hexafluorophosphate (2024). Available from: [Link]

  • Taylor & Francis Online. Poly(Vinylidene Fluoride- co-Hexafluoropropylene) (PVdF-co-HFP)-Based Gel Polymer Electrolyte for Lithium-Ion Batteries. Available from: [Link]

  • Royal Society of Chemistry. Flexible poly(vinylidene fluoride-co-hexafluoropropylene)-based gel polymer electrolyte for high-performance lithium-ion batteries. Available from: [Link]

  • National Center for Biotechnology Information. Flexible poly(vinylidene fluoride-co-hexafluoropropylene)-based gel polymer electrolyte for high-performance lithium-ion batteries. Available from: [Link]

  • ACS Publications. In Situ Polymerized “Solvated-Ionic-Liquid in Oligomer” Composite Electrolyte with Multiscale Anion Immobilization for Solid-State Lithium-Metal Batteries. Available from: [Link]

  • ResearchGate. Ionic Liquid-Nanostructured Poly(Methyl Methacrylate). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([PMIM][PF6])

Welcome to the Technical Support Center for Room-Temperature Ionic Liquids (RTILs). This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with 1-Methyl-3-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Room-Temperature Ionic Liquids (RTILs). This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with 1-Methyl-3-pentylimidazolium hexafluorophosphate (also known as [C5mim][PF6] or [MPI][PF6]).

Because [PMIM][PF6] is frequently utilized as an extraction medium, a solvent for active pharmaceutical ingredients (APIs), and an electrochemical fluid, its physicochemical properties—such as density, viscosity, and electrochemical window—are highly sensitive to trace impurities like water and halides [1]. This guide provides a self-validating methodology to achieve ultra-high purity.

Purification Workflow

The following diagram illustrates the critical path for purifying crude [PMIM][Br] into high-purity [PMIM][PF6], incorporating built-in validation loops to ensure absolute removal of halide contaminants.

G A Crude [PMIM][Br] + KPF6 in Water B Anion Metathesis (Stir 24h, 25°C) A->B C Phase Separation (Isolate Hydrophobic IL) B->C D Successive Water Washes (Remove KBr/NaBr) C->D E AgNO3 Halide Test (Aqueous Phase) D->E F Activated Charcoal (Decolorization in DCM) E->F Negative (Clear) Err Halides Detected (AgBr Precipitate) E->Err Positive (Cloudy) G High Vacuum Drying (70°C, <5 mbar, 48h) F->G H Pure[PMIM][PF6] G->H Err->D Repeat Wash

Workflow for the synthesis and purification of [PMIM][PF6] highlighting critical validation steps.

Standard Operating Procedure: Step-by-Step Purification

This protocol assumes you have synthesized the intermediate 1-methyl-3-pentylimidazolium bromide ([PMIM][Br]) via the quaternization of 1-methylimidazole with 1-bromopentane [2].

Phase 1: Anion Metathesis
  • Preparation : Dissolve crude [PMIM][Br] in ultra-pure deionized (DI) water.

  • Exchange Reaction : Slowly add an equimolar amount of Potassium Hexafluorophosphate (KPF6) under continuous magnetic stirring at 25 °C. Stir for 24 hours.

Causality : The metathesis reaction exchanges the bromide anion for the hexafluorophosphate anion. Because the resulting [PMIM][PF6] is hydrophobic, it phase-separates from the aqueous solution into a dense lower layer, driving the chemical equilibrium forward.

Phase 2: Liquid-Liquid Extraction (Halide Removal)
  • Phase Separation : Transfer the biphasic mixture to a separatory funnel. Drain and collect the denser, lower [PMIM][PF6] phase.

  • Aqueous Washing : Wash the isolated ionic liquid with 5 successive 20 mL aliquots of DI water.

Self-Validation : After each wash, collect the discarded aqueous phase and add a few drops of 0.1 M Silver Nitrate (AgNO3). A cloudy white/yellow precipitate (AgBr) indicates residual halides. Do not proceed until the AgNO3 test remains perfectly clear.

Phase 3: Decolorization
  • Solvent Addition : Dissolve the washed [PMIM][PF6] in an equal volume of dichloromethane (DCM) to reduce its viscosity.

  • Charcoal Treatment : Add activated charcoal (approx. 5% w/w) and stir vigorously for 12 hours.

  • Filtration : Filter the suspension through a Celite pad or a 0.2 µm PTFE syringe filter to remove all charcoal particulates. Evaporate the DCM using a rotary evaporator.

Causality : The initial quaternization reaction typically leaves unreacted precursors and colored oxidative byproducts [2]. Activated charcoal provides a massive surface area that adsorbs these non-polar organic impurities which water washing cannot remove.

Phase 4: High-Vacuum Drying
  • Thermal Vacuum Drying : Transfer the decolorized IL to a Schlenk flask. Apply high vacuum (< 5 mbar) at 70 °C for 48 hours.

  • Molecular Sieve Polishing (Optional) : For electrochemical applications requiring ultra-dry conditions, add activated 3Å molecular sieves to the dried IL [3].

Self-Validation : Perform a Karl Fischer titration to confirm the water content is below your target threshold (typically < 100 ppm).

Quantitative Impact of Purification

The table below summarizes the expected physicochemical improvements at each stage of the purification protocol.

Purification StageResidual Halides (ppm)Water Content (ppm)Visual AppearanceElectrochemical Window (V)
Post-Metathesis (Unwashed) > 5,000> 10,000Yellow/Brown< 2.5
Post-Water Wash (x5) < 50~ 5,000Pale Yellow~ 3.5
Post-Charcoal & Filtration < 50~ 5,000Colorless~ 4.0
Post-Vacuum Drying (48h, 70°C) < 50< 100Colorless> 4.2
Molecular Sieve (3Å) Addition < 50< 15Colorless> 4.2

Troubleshooting Guide

Q: Why does my [PMIM][PF6] remain yellow or brown even after multiple water washes? A: Water washing only removes highly polar or ionic impurities (like KBr). Discoloration usually stems from oxidative degradation products of 1-methylimidazole or trace organic impurities from the alkyl halide. Solution: Implement the activated charcoal decolorization step (Phase 3). Ensure you dissolve the IL in a volatile solvent like DCM first; otherwise, the high viscosity of the neat IL will prevent effective interaction with the charcoal pores.

Q: During the anion exchange, the phase separation is poor and a milky emulsion forms. What causes this? A: Emulsions form when the stirring rate is excessively high, or when amphiphilic unreacted precursors act as surfactants, trapping microscopic water droplets within the IL matrix. Solution: Centrifuge the mixture at 3000 rpm for 10 minutes to force phase separation. Alternatively, add a small volume of an immiscible organic solvent (like DCM) to cleanly extract the IL phase, then wash the organic layer with water.

Q: My [PMIM][PF6] shows a high water content (>1000 ppm) after rotary evaporation. How do I achieve <100 ppm? A: While [PMIM][PF6] is classified as hydrophobic, it is still hygroscopic and will absorb moisture from the ambient air. Rotary evaporation alone is insufficient to break the hydrogen bonds between the water molecules and the imidazolium cation. Solution: You must utilize high-vacuum drying (< 5 mbar) at 70 °C for at least 48 hours. For ultra-dry ILs, the addition of 3Å molecular sieves is proven to reduce water content to below 15 ppm [3].

Frequently Asked Questions (FAQs)

Q: Is[PMIM][PF6] stable during high-temperature vacuum drying? A: Proceed with caution. While the imidazolium cation is highly thermally stable, the [PF6]- anion can hydrolyze to form highly toxic and corrosive hydrofluoric acid (HF) and phosphoric acid if exposed to high temperatures (>80 °C) in the presence of residual water. Never exceed 70 °C during the initial drying phase when water content is still high.

Q: Can I use sodium hexafluorophosphate (NaPF6) instead of KPF6 for the metathesis? A: Yes. Both NaPF6 and KPF6 are highly water-soluble and effectively donate the [PF6]- anion. The resulting byproduct (NaBr or KBr) is easily washed away in the aqueous phase. The choice usually depends on reagent availability and cost.

Q: How should purified [PMIM][PF6] be stored? A: Store the purified ionic liquid in a tightly sealed, dark glass container under an inert atmosphere (Argon or Nitrogen) at room temperature. Because it is hygroscopic, storing it in a desiccator or a glovebox is highly recommended to maintain its anhydrous state.

References

  • Title : Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Hexafluorophosphate-Based Ionic Liquids Source : Journal of Chemical & Engineering Data (ACS Publications) URL :[Link]

  • Title : Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

  • Title : The purification of an ionic liquid Source : Electrochemistry Communications URL :[Link]

Sources

Optimization

improving the ionic conductivity of 1-Methyl-3-pentylimidazolium hexafluorophosphate

Welcome to the Technical Support Center for Ionic Liquid Electrolytes. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Methyl-3-pentylimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ionic Liquid Electrolytes. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Methyl-3-pentylimidazolium hexafluorophosphate (commonly abbreviated as [MPI][PF6] or[C5mim][PF6]).

Because [MPI][PF6] possesses a bulky asymmetric cation and a strongly coordinating anion, it inherently suffers from high internal friction, leading to high viscosity and suboptimal ionic conductivity at room temperature. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you optimize its electrochemical performance.

Diagnostic Data Summary: Interventions vs. Conductivity

Before altering your experimental setup, consult the table below to understand how different physical and chemical interventions alter the transport properties of [MPI][PF6].

Intervention / ParameterCausality & Mechanism of ActionImpact on Viscosity (η)Impact on Ionic Conductivity (σ)
Temperature Elevation (298K → 353K) Increases kinetic energy and free volume; follows Vogel-Tammann-Fulcher (VTF) dynamics.Drastic DecreaseExponential Increase
PEG400 Co-solvent Blending Disrupts [MPI]⁺ and [PF6]⁻ Coulombic interactions and hydrogen bonding[1].Significant DecreaseModerate Increase
Colloidal Ag NP Doping (108–500 atoms) Charged Ag surfaces create electrostatic interactions that facilitate faster ion diffusion mechanisms[2].Negligible ChangeSignificant Increase
Lithium Salt Doping (e.g., LiPF6 / LiBF4) Li⁺ strongly coordinates with anions to form bulky [Li(PF6)n] clusters, increasing internal friction[3].Significant IncreaseDecrease

Frequently Asked Questions & Troubleshooting

Q: Why is the baseline conductivity of my neat [MPI][PF6] so low at 25°C? A: The low conductivity is a direct consequence of the Walden rule ( Λη=constant ). The bulky pentyl chain on the imidazolium cation and the hexafluorophosphate anion create a highly ordered, viscous network dominated by van der Waals forces and strong Coulombic interactions. This high internal friction severely restricts the mobility of the charge carriers.

Q: How can I permanently increase the conductivity at room temperature without altering the core IL chemistry? A: If your application cannot tolerate high temperatures, you have two primary field-proven options:

  • Nanoparticle Doping: Dispersing colloidal silver nanoparticles (Ag NPs) ranging from 108 to 500 atoms in size significantly increases the diffusion coefficient of the ions. The electrostatic interactions between the IL ions and the charged Ag surface facilitate a faster diffusion mechanism, boosting overall electrical conductivity without compromising the liquid's thermal stability[2].

  • Polymer/Co-solvent Blending: Adding a co-solvent like Polyethylene Glycol 400 (PEG400) disrupts the internal hydrogen bonding and Coulombic interactions of the IL. This drastically lowers the macroscopic viscosity, thereby increasing ionic mobility and overall conductivity[1].

Q: I doped the IL with a Lithium salt to increase charge carriers for a battery electrolyte, but the conductivity dropped. What went wrong? A: This is a common electrochemical pitfall. While adding a lithium salt theoretically increases the charge carrier density, Li⁺ ions possess a high charge density and strongly coordinate with the anions. As demonstrated in analogous [MPI]⁺ systems, this forms bulky coordination clusters that significantly increase internal friction and macroscopic viscosity. The severe rise in viscosity overrides the benefit of extra charge carriers, resulting in a net decrease in total ionic conductivity[3].

Experimental Protocols

Protocol A: Doping [MPI][PF6] with Colloidal Ag Nanoparticles

Use this protocol to enhance ion diffusion without significantly altering the macroscopic viscosity.

  • Preparation: Synthesize or procure colloidal Ag NPs (size range: 108–500 atoms, approx. 1.5–3 nm). Ensure they are capped with a compatible stabilizing agent to prevent aggregation in the high-ionic-strength IL environment.

  • Dehydration: Dry the neat [MPI][PF6] under vacuum ( 10−3 Torr) at 60°C for 48 hours to remove trace water, which acts as a plasticizer and skews baseline conductivity measurements.

  • Dispersion: Add the Ag NPs to the dried [MPI][PF6] inside a temperature-controlled argon glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Homogenization: Subject the mixture to ultrasonication at 40 kHz for 30 minutes at 25°C to ensure uniform distribution.

  • Self-Validating Step: Perform UV-Vis spectroscopy on the mixture, monitoring the surface plasmon resonance (SPR) band around 400 nm. A sharp peak confirms uniform dispersion; a red-shift or peak broadening indicates agglomeration, which will negate the conductivity benefits and requires re-sonication.

  • Measurement: Measure the electrical conductivity using Electrochemical Impedance Spectroscopy (EIS) with a calibrated cell constant.

Protocol B: Formulation of Binary [MPI][PF6] / PEG400 Electrolytes

Use this protocol when your application permits the use of organic co-solvents to lower viscosity.

  • Dehydration: Dry both [MPI][PF6] and PEG400 independently under vacuum at 60°C for 48 hours.

  • Mixing: Combine the components at the desired molar fraction (e.g., 0.1 to 0.5 mole fraction of PEG400) inside an inert glovebox.

  • Equilibration: Stir the binary mixture magnetically at 300 rpm for 12 hours at room temperature to ensure complete thermodynamic mixing and structural equilibration.

  • Self-Validating Step: Measure the dynamic viscosity using a rotational Stabinger viscometer. The measured viscosity must show a negative deviation from the ideal mixing rule (verifiable via Redlich-Kister polynomial fits)[1]. This confirms the successful disruption of the IL network before you proceed to conductivity testing.

Troubleshooting Workflow

ConductivityOptimization Start Low Ionic Conductivity in [MPI][PF6] CheckTemp Operating at Room Temp? Start->CheckTemp IncreaseTemp Elevate Temperature (VTF Equation Dynamics) CheckTemp->IncreaseTemp Yes, can heat CheckApp Can system tolerate additives/doping? CheckTemp->CheckApp No, need RT operation AddCoSolvent Add PEG400 / Co-solvent (Lowers Viscosity) CheckApp->AddCoSolvent Organic Tolerance AddAgNPs Dope with Ag NPs (108-500 atoms) (Enhances Ion Diffusion) CheckApp->AddAgNPs Nanomaterial Tolerance LiSaltWarning Avoid High Li+ Salt Conc. (Increases Viscosity) CheckApp->LiSaltWarning Battery Applications

Workflow for diagnosing and improving the ionic conductivity of [MPI][PF6] electrolytes.

References

  • Title: Electrical Conductivity of Methylimidazolium Hexafluorophosphate Ionic Liquid in the Presence of Colloidal Silver Nano Particles with Different Sizes and Temperatures Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Effect of temperature on the physico-chemical properties of a room temperature ionic liquid (1-Methyl-3-pentylimidazolium hexafluorophosphate) with polyethylene glycol oligomer Source: International Journal of Molecular Sciences - PubMed Central URL: [Link]

  • Title: Doped 1-Methyl-3-Pentylimidazolium Tetrafluoroborate Ionic Liquid Source: International Journal of Electrochemical Science URL: [Link]

Sources

Troubleshooting

degradation and decomposition of 1-Methyl-3-pentylimidazolium hexafluorophosphate

Welcome to the Technical Support Center for 1-Methyl-3-pentylimidazolium hexafluorophosphate (commonly abbreviated as[C5mim][PF6] or [pmim][PF6]). As a Senior Application Scientist, I have designed this guide to help res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methyl-3-pentylimidazolium hexafluorophosphate (commonly abbreviated as[C5mim][PF6] or [pmim][PF6]). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose, troubleshoot, and prevent the chemical and thermal breakdown of this specific ionic liquid.

Below, you will find an in-depth mechanistic FAQ, practical troubleshooting guides, self-validating experimental protocols, and structured degradation data.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my [C5mim][PF6] sample become highly acidic and etch my glassware over time, even when stored at room temperature? A1: This is caused by the hydrolytic degradation of the hexafluorophosphate ([PF6]⁻) anion. While the imidazolium cation is generally stable at room temperature, the[PF6]⁻ anion is highly sensitive to moisture[1]. When exposed to water, [PF6]⁻ undergoes nucleophilic attack, leading to the formation of highly reactive phosphoryl fluoride (POF3) and corrosive hydrogen fluoride (HF)[2]. This reaction is autocatalytic; the generated HF lowers the pH of the system, which exponentially accelerates further hydrolysis of the remaining [PF6]⁻ anions[1].

Q2: What is the true thermal stability limit of 1-Methyl-3-pentylimidazolium hexafluorophosphate? A2: While rapid Thermogravimetric Analysis (TGA) might show an onset decomposition temperature ( Tonset​ ) around 340–360 °C, the long-term operational stability limit is significantly lower (typically < 150 °C). Thermal decomposition is initiated by the dissociation of the [PF6]⁻ anion into PF5 (a strong Lewis acid) and a fluoride ion (F⁻)[3][4]. The highly nucleophilic F⁻ then attacks the 1-methyl-3-pentylimidazolium cation—typically at the acidic C2 proton or the alkyl chains—resulting in dealkylation, the release of alkyl fluorides, and the ultimate collapse of the imidazolium ring[3][5].

Q3: How do impurities like lithium salts or transition metals affect the degradation profile? A3: In applications such as battery electrolytes or metal-catalyzed drug synthesis, the presence of Lewis acidic cations (e.g., Li⁺) drastically lowers the activation energy required for [PF6]⁻ decomposition[3]. Li⁺ coordinates with the fluorine atoms on the anion, elongating and weakening the P–F bond. This prompts premature defluorination and the formation of POF3 and LiF, even in the complete absence of water[2][4].

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Unexplained Mass Loss and Baseline Drift During High-Temperature Processing
  • Root Cause: Thermal dealkylation of the [C5mim]⁺ cation driven by F⁻ attack, generating volatile organic fluorides.

  • Troubleshooting Steps:

    • Lower Operational Temperatures: Restrict continuous operational temperatures to < 150 °C to prevent the thermal generation of PF5.

    • Purge the Headspace: Continuously purge the reactor headspace with ultra-dry Argon. This removes trace moisture that could synergistically accelerate degradation via the hydrolytic pathway.

    • In-situ Monitoring: Implement in-situ FTIR spectroscopy to monitor the gas phase. The appearance of peaks corresponding to POF3 (m/z 104) or HF (m/z 20) indicates active anion breakdown[2][6].

Issue 2: Inconsistent Electrochemical Windows or Side Reactions in Assays
  • Root Cause: Accumulation of hydrolysis byproducts (phosphoric acid derivatives and HF) which act as electrochemically active impurities, narrowing the voltage window and interfering with sensitive drug-binding assays.

  • Troubleshooting Steps:

    • Verify Water Content: Immediately test the batch using coulometric Karl Fischer titration (see Protocol 1). If moisture exceeds 50 ppm, the batch is compromised.

    • Switch Labware: HF generated from degraded [C5mim][PF6] reacts with silica in standard borosilicate glassware, creating water as a byproduct and feeding the autocatalytic loop. Switch to PTFE or PFA labware for all heated experiments.

Part 3: Quantitative Degradation Data

Table 1: Thermodynamic and Kinetic Parameters of [C5mim][PF6] Degradation

ParameterValue / ObservationCausality / Scientific Note
Onset Decomposition Temp ( Tonset​ ) ~340 °C – 360 °CVaries heavily with TGA heating rate. Not representative of long-term isothermal stability[6][7].
Safe Operating Temp (Isothermal) < 150 °CPrevents the slow-kinetics generation of PF5 and subsequent F⁻ nucleophilic attack[3].
Primary Hydrolysis Products HF, POF3, HPO2F2, H2PO3FInitiated by trace water; heavily accelerated by acidic pH and elevated temperatures[1][2].
Primary Thermal Products PF5, Alkyl fluorides, AlkylimidazolesDriven by the dissociation of the anion and subsequent destruction of the imidazolium ring[3].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Rigorous Dehydration and Moisture Quantification

Objective: To achieve < 50 ppm moisture content to prevent autocatalytic hydrolysis of [C5mim][PF6].

  • Pre-drying Setup: Transfer the [C5mim][PF6] to a thoroughly dried Schlenk flask equipped with a PTFE-coated magnetic stir bar.

  • Vacuum Desiccation: Apply a high vacuum (10⁻³ mbar) at 60 °C for 24 hours while stirring vigorously.

    • Causality: Heating reduces the high viscosity of the ionic liquid, overcoming mass transfer limitations and allowing trapped water molecules to diffuse to the surface and vaporize. 60 °C is chosen because it is well below the thermal degradation onset but provides sufficient thermal energy to drive off water under vacuum.

  • Inert Transfer: Backfill the flask with ultra-high purity (UHP) Argon. Transfer the sealed flask directly into an inert atmosphere glovebox.

  • Validation (Karl Fischer Titration): Extract a 1.0 mL aliquot inside the glovebox. Inject it into a coulometric Karl Fischer titrator using a solvent matrix (e.g., Hydranal) specifically formulated for ionic liquids.

    • Self-Validation: If the reading is > 50 ppm, the drying protocol must be repeated. Do not proceed with sensitive electrochemical or thermal assays until this metric is met.

Protocol 2: TGA-MS/FTIR Analysis for Degradation Profiling

Objective: To map the specific thermal breakdown pathways of a suspect batch.

  • Sample Preparation: Load 10–15 mg of [C5mim][PF6] into an open platinum crucible[6].

  • Atmospheric Purge: Purge the TGA furnace with dry Nitrogen or Argon at 50 mL/min for 30 minutes.

    • Causality: This eliminates atmospheric oxygen and moisture, ensuring that the resulting data reflects pure thermal decomposition rather than oxidative or hydrolytic degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at a strictly controlled, slow heating rate of 5 °C/min.

    • Causality: A slower heating rate minimizes thermal lag within the sample crucible, preventing the artificial inflation of the apparent onset decomposition temperature ( Tonset​ ) and providing a highly accurate representation of true thermal limits[5][6].

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR or Mass Spectrometer. Monitor specifically for m/z 20 (HF), m/z 104 (POF3), and m/z 126 (PF5)[2][8].

Part 5: Degradation Pathway Visualization

Below is a logical relationship diagram mapping the dual degradation pathways (Hydrolytic vs. Thermal) of [C5mim][PF6].

G IL [C5mim][PF6] 1-Methyl-3-pentylimidazolium hexafluorophosphate Thermal Thermal Stress (T > 150°C) IL->Thermal Heating Moisture Moisture / H2O (Hydrolysis) IL->Moisture Ambient Exposure PF5 PF5 + F- (Lewis Acid + Nucleophile) Thermal->PF5 Anion Dissociation HF HF + POF3 (Corrosive Byproducts) Moisture->HF PF6- Hydrolysis CationDeg Imidazolium Ring Cleavage & Dealkylation PF5->CationDeg F- Nucleophilic Attack HF->Moisture Autocatalytic Loop HF->CationDeg Acid-Catalyzed Attack EquipDeg Equipment Corrosion (Glass/Steel Etching) HF->EquipDeg Chemical Etching

Caption: Logical relationship diagram illustrating the thermal and hydrolytic degradation pathways of [C5mim][PF6].

References

  • Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-Based Ionic Liquids. ACS Publications. URL:[Link]

  • Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A. URL:[Link]

  • Ionic Liquid Thermal Stabilities: Decomposition Mechanisms and Analysis Tools. ResearchGate. URL:[Link]

  • Ionic Liquid-Nanostructured Poly(Methyl Methacrylate). PMC. URL:[Link]

  • Silylimidazolium Hexafluorophosphate Salts as Synthetic Precursors to N-Heterocyclic Carbene Pentafluorophosphorus Adducts. PMC. URL:[Link]

  • Ionic Liquid–Poly(lactic acid) Blends as Green Polymer Electrolyte Membranes. ACS Publications. URL:[Link]

  • Thermal decomposition of lithium hexafluorophosphate in a carbonate-based electrolyte. Digitell Inc. URL:[Link]

  • Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Lawrence Berkeley National Laboratory. URL:[Link]

Sources

Optimization

optimizing reaction conditions with 1-Methyl-3-pentylimidazolium hexafluorophosphate as a solvent

Welcome to the Technical Support Center for 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6] or [pmim][PF6]). As a room-temperature ionic liquid (RTIL), [C5mim][PF6] offers exceptional properties as a "gree...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6] or [pmim][PF6]). As a room-temperature ionic liquid (RTIL), [C5mim][PF6] offers exceptional properties as a "green" solvent, including negligible vapor pressure, high thermal stability, and a wide electrochemical window. However, its unique physicochemical properties require specific handling and optimization strategies to ensure reaction efficacy, safety, and high product yields.

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind solvent behaviors, and implement self-validating experimental protocols.

Part 1: Solvent Optimization & Handling Workflow

The following decision tree outlines the critical path for preparing, utilizing, and recovering [C5mim][PF6] in catalytic and synthetic workflows.

G Start Start: [C5mim][PF6] Solvent Setup WaterCheck Karl Fischer Titration: Water Content > 0.03%? Start->WaterCheck Dehydrate Vacuum Dehydration (80°C, 48h) WaterCheck->Dehydrate Yes (Risk of HF Generation) ViscosityCheck Mass Transfer Limited (High Viscosity)? WaterCheck->ViscosityCheck No (Safe to proceed) Dehydrate->ViscosityCheck HeatCoSolvent Increase Temp or Add PEG400 Co-solvent ViscosityCheck->HeatCoSolvent Yes Reaction Run Catalytic Reaction (Inert Atmosphere) ViscosityCheck->Reaction No HeatCoSolvent->Reaction Extraction Biphasic Extraction (Add Hexane/Heptane) Reaction->Extraction End Product Recovery & Solvent Recycling Extraction->End

Workflow for optimizing reaction conditions, mitigating hydrolysis, and product recovery in [C5mim][PF6].

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture became highly acidic, and I noticed etching on my glass reactor. What happened?

A1: Hydrolysis of the Hexafluorophosphate ([PF6]⁻) Anion. While imidazolium cations are highly stable, the [PF6]⁻ anion is hydrolytically unstable in the presence of water, especially at elevated temperatures or under acidic conditions[1]. The nucleophilic attack of water on the P-F bond triggers a decomposition cascade that generates phosphoryl fluoride (POF₃) and highly corrosive hydrofluoric acid (HF)[2][3]. Every mole of [PF6]⁻ can theoretically produce up to 5 moles of HF[2].

  • Causality: The generation of HF not only etches glassware but can also poison transition-metal catalysts and degrade acid-sensitive active pharmaceutical ingredients (APIs).

  • Solution: You must rigorously dehydrate the [C5mim][PF6] prior to use (reducing water content to <0.03% via Karl Fischer titration) and run the reaction under a strict inert atmosphere (N₂ or Argon). If your reaction generates water as a stoichiometric byproduct, [C5mim][PF6] is the wrong solvent choice; consider switching to a hydrophobic, hydrolysis-resistant anion like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)[2].

Q2: The reaction rate in [C5mim][PF6] is extremely slow compared to when I use acetonitrile. How can I improve this?

A2: Overcoming Mass Transfer Limitations due to High Viscosity. Imidazolium-based ionic liquids exhibit significantly higher viscosities than traditional volatile organic compounds (VOCs) due to strong Coulombic forces, hydrogen bonding, and van der Waals interactions between the [C5mim]⁺ alkyl chains and the [PF6]⁻ anions[4]. High viscosity severely restricts the diffusion of reactants to the catalyst surface, shifting the reaction from being kinetically controlled to diffusion-controlled.

  • Causality: According to the Vogel-Tamman-Fulcher (VTF) equation, the viscosity of [C5mim][PF6] drops exponentially as thermal energy disrupts the highly ordered ionic network[5][6].

  • Solution:

    • Thermal Optimization: Increase the reaction temperature (e.g., from 25 °C to 60 °C) to exponentially decrease viscosity and improve the kinetic energy of the molecules[6].

    • Co-solvents: Introduce a low-molecular-weight, environmentally friendly co-solvent such as Polyethylene Glycol 400 (PEG400). The addition of PEG400 disrupts the ionic packing, resulting in a negative viscosity deviation (Δη) and significantly enhancing mass transfer without sacrificing the "green" profile of the system[5][7].

Q3: How do I recover my synthesized product without losing the ionic liquid and the dissolved homogeneous catalyst?

A3: Implement Liquid-Liquid Biphasic Extraction. One of the greatest advantages of [C5mim][PF6] is its ability to form a biphasic system with non-polar molecular solvents[8].

  • Causality: [C5mim][PF6] is highly polar and immiscible with alkanes. The interfacial tension between[C5mim][PF6] and solvents like hexane or heptane is relatively low (approx. 11.6 to 14.8 mN·m⁻¹), which allows for excellent droplet coalescence and phase separation after vigorous mixing[8].

  • Solution: After the reaction, cool the mixture to room temperature and add an alkane (e.g., hexane). The non-polar product will partition into the upper alkane phase, while the polar catalyst remains immobilized in the lower [C5mim][PF6] phase. Decant the upper layer to isolate your product, leaving the catalytic IL phase ready for immediate recycling[2].

Part 3: Quantitative Data Presentation

Understanding the thermophysical properties of [C5mim][PF6] is critical for reactor design and scaling.

Table 1: Temperature Dependency of [C5mim][PF6] Surface Properties

Note: Surface tension decreases linearly with temperature, while viscosity decreases exponentially.

Temperature (K)Temperature (°C)Surface Tension (mN·m⁻¹)[8]Interfacial Tension w/ Hexane (mN·m⁻¹)[8]
283.1510.0~ 42.712.37
293.1520.0~ 42.212.20
313.1540.0~ 41.311.95
333.1560.0~ 40.411.67
Table 2: Impact of Co-Solvents on [C5mim][PF6]
Co-SolventMiscibilityEffect on ViscosityPrimary Application
Water Immiscible (Biphasic)High risk of HF generation[1]Washing/Extraction of polar impurities
Hexane / Heptane Immiscible (Biphasic)No effect on bulk ILProduct extraction / Biphasic catalysis[8]
PEG400 Miscible (Homogeneous)Significant exponential decreaseEnhancing mass transfer / Plasticizer[5]

Part 4: Experimental Protocols

Protocol 1: Rigorous Dehydration and Purification of [C5mim][PF6]

Self-Validating Principle: Water content must be analytically verified to prevent HF-induced catalyst poisoning.

  • Initial Wash: If synthesizing the IL from scratch, wash the raw [C5mim][PF6] with distilled water until the aqueous phase shows no precipitation with AgNO₃ (verifying the complete removal of halide impurities like Br⁻ or Cl⁻).

  • Charcoal Treatment: Dissolve the IL in a volatile solvent (e.g., dichloromethane) and stir with activated charcoal for 12 hours to remove colored organic impurities. Filter through a short acidic/neutral alumina column[9].

  • Solvent Evaporation: Remove the volatile solvent using a rotary evaporator.

  • Deep Vacuum Dehydration: Transfer the [C5mim][PF6] to a Schlenk flask. Heat the liquid to 80 °C under high vacuum (≤ 2 × 10⁻⁵ Torr) with vigorous magnetic stirring for a minimum of 48 hours[8][10].

  • Validation: Take a 1 mL aliquot and perform a Coulometric Karl Fischer titration. The water content must read below 0.03% (300 ppm) before use[8]. Store under an Argon atmosphere.

Protocol 2: Biphasic Catalytic Reaction and Extraction Setup
  • Reaction Setup: Inside a glovebox, dissolve your transition-metal catalyst and reactants into the dehydrated [C5mim][PF6].

  • Execution: Seal the reactor, remove it from the glovebox, and heat to the optimized temperature (e.g., 60 °C) to lower viscosity and promote mass transfer. Stir vigorously (≥ 800 rpm) to ensure kinetic control.

  • Phase Separation: Once the reaction reaches target conversion, cool the vessel to room temperature (20 °C). Add an equal volume of anhydrous hexane or heptane[8].

  • Extraction: Stir vigorously for 10 minutes to maximize interfacial surface area, then transfer to a separatory funnel. Allow 15 minutes for phase separation. The [C5mim][PF6] (containing the catalyst) will form the dense bottom layer, while the alkane (containing the product) will form the top layer.

  • Recovery: Drain the bottom IL layer into a Schlenk flask for recycling. Evaporate the top alkane layer to isolate your purified product[2].

Part 5: References

  • Interfacial Tension of n-Alkane and Ionic Liquid Systems. American Chemical Society (ACS). Available at:[Link]

  • Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Universidade de Aveiro / ResearchGate. Available at:[Link]

  • How to select the best ionic liquid for a given application? KU Leuven (Lirias). Available at:[Link]

  • Instability of actinide(IV) hexachloro complexes in room-temperature ionic liquid [BuMeIm]PF6 due to hydrolysis of the hexafluorophosphate anion. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

  • Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

minimizing viscosity of 1-Methyl-3-pentylimidazolium hexafluorophosphate for specific applications

Welcome to the Technical Support Center. As application scientists and drug development professionals, you are likely leveraging 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6] or [MPI][PF6]) for its excep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you are likely leveraging 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6] or [MPI][PF6]) for its exceptional thermal stability and unique solvation properties. However, its inherently high viscosity can present significant mass transfer and microfluidic challenges.

This guide provides field-proven, self-validating troubleshooting strategies to minimize the viscosity of [C5mim][PF6] without compromising your experimental integrity.

FAQ 1: Mechanism of Viscosity & Thermal Modulation

Q: Why is[C5mim][PF6] significantly more viscous than traditional organic solvents, and how does temperature resolve this?

A: The high viscosity of [C5mim][PF6] stems from a complex interplay of strong electrostatic forces between the imidazolium cation and the [PF6]⁻ anion, combined with extensive van der Waals interactions driven by the 5-carbon pentyl chain (MDPI, 2014)[1].

When thermal energy is introduced, it increases the kinetic energy of the molecules, disrupting the ionic lattice and expanding the free volume. This temperature-dependent behavior is accurately described by the Vogel-Tammann-Fulcher (VTF) equation, where viscosity drops exponentially as temperature increases (Int J Mol Sci, 2011)[2]. If your application is not thermolabile, mild heating is the cleanest method to reduce viscosity without altering the chemical composition of the solvent.

Table 1: Representative Effect of Temperature on Pure [C5mim][PF6] Viscosity

Temperature (K)Dynamic Viscosity (mPa·s)Causality / Intermolecular State
293.15 ~ 450.0High lattice energy; strong electrostatic & H-bonding network.
313.15 ~ 180.0Increased free volume; partial disruption of van der Waals forces.
333.15 ~ 85.0High kinetic energy; weakened cation-anion coordination.
353.15 ~ 40.0Fluidic state; minimal cohesive energy density.
(Note: Values represent empirical VTF trends for 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids).
FAQ 2: Co-Solvent Systems for Thermolabile Applications

Q: My active pharmaceutical ingredient (API) degrades above 310 K. How can I reduce the viscosity of [C5mim][PF6] at room temperature without losing its unique solvation properties?

A: For thermolabile processes, the addition of specific organic co-solvents (such as PEG400, DMSO, or DMF) is the optimal strategy. Co-solvents intercalate between the ionic liquid ions, significantly lowering hydrogen bonding and van der Waals forces, which results in a massive reduction in cohesive energy density (MDPI, 2020)[3].

Binary mixtures of [C5mim][PF6] and PEG400 exhibit negative viscosity deviations ( Δη ), meaning the mixture is substantially more fluid than ideal mixing rules would predict (Int J Mol Sci, 2011)[2]. Adding just 5% by mass of a highly polar aprotic solvent like DMSO can cut the viscosity in half (MDPI, 2020)[3].

Table 2: Viscosity Deviation ( Δη ) in Binary Mixtures ([C5mim][PF6] + PEG400) at 298.15 K

Mole Fraction of PEG400 ( x1​ )Viscosity Deviation ( Δη , mPa·s)Causality / Mechanism
0.00 (Pure IL)0.0Baseline electrostatic network intact.
0.25 - 45.5Initial disruption of IL-IL interactions by PEG oligomers.
0.50 - 110.2Maximum free volume expansion; optimal intercalation.
0.75 - 65.4PEG-PEG interactions begin to dominate the fluid matrix.
1.00 (Pure PEG400)0.0Baseline polymer viscosity.
(Note: Data reflects typical negative deviation trends indicating successful viscosity minimization via co-solvents).
FAQ 3: Phase Separation and Hydrophobicity

Q: When attempting to use water as a green co-solvent to lower the viscosity of [C5mim][PF6] for a whole-cell biotransformation, I observe phase separation. Why does this occur?

A: While water is highly effective at reducing the viscosity of many ionic liquids by breaking hydrogen bonds, [C5mim][PF6] is inherently hydrophobic. The [PF6]⁻ anion and the non-polar pentyl chain restrict water solubility (MDPI, 2014)[1]. Once the trace solubility limit is exceeded, the system undergoes biphasic separation. For aqueous biotransformations, you must either operate strictly within the solubility limit of water in [C5mim][PF6] or utilize an amphiphilic co-solvent like PEG400 to bridge the aqueous and ionic phases.

Standard Operating Procedure: Formulation and Validation of Low-Viscosity Systems

To ensure reproducibility in drug development workflows, follow this self-validating protocol for preparing binary mixtures of[C5mim][PF6] and co-solvents.

Step 1: Desiccation and Baseline Validation

  • Action: Dry the neat [C5mim][PF6] under high vacuum ( 10−2 mbar) at 343 K for 48 hours.

  • Causality: Even hydrophobic ILs absorb atmospheric moisture. Trace water acts as an uncontrolled co-solvent, artificially lowering baseline viscosity and ruining batch-to-batch reproducibility.

  • Self-Validation Check: Perform Karl Fischer titration. Proceed only if water content is < 100 ppm.

Step 2: Gravimetric Blending

  • Action: In a temperature-controlled glovebox (argon atmosphere), add the co-solvent to the IL using an analytical balance (±0.1 mg precision) to achieve the target mole fraction.

  • Causality: Volumetric mixing is highly inaccurate due to the negative excess molar volumes ( VmE​ ) typical of IL-solvent mixtures; the final volume is strictly less than the sum of the parts.

Step 3: Equilibration

  • Action: Seal the vial and stir magnetically at 300 rpm for 12 hours at 298.15 K.

  • Self-Validation Check: Visually inspect the vial using a laser pointer to check for Tyndall scattering. A perfectly clear solution with no scattering confirms a single-phase binary mixture without suspended micro-emulsions.

Step 4: Kinematic Viscosity Measurement

  • Action: Load the mixture into an Ubbelohde capillary viscometer submerged in a precision thermostatic bath (±0.01 K). Measure the efflux time in triplicate.

  • Causality: Capillary viscometry prevents shear-induced structural changes in the fluid matrix, ensuring you are measuring true Newtonian behavior.

Step 5: Density and Dynamic Viscosity Calculation

  • Action: Measure the fluid density ( ρ ) using a vibrating U-tube densimeter. Calculate dynamic viscosity ( η ) using η=ν×ρ (where ν is kinematic viscosity).

  • Self-Validation Check: Compare the calculated η against predictive Redlich-Kister polynomial models for your specific mole fraction to confirm formulation accuracy.

Viscosity Optimization Workflow

ViscosityWorkflow Start High Viscosity [C5mim][PF6] Identified in Workflow Decision Is the API/Process Thermolabile? Start->Decision Heat Thermal Modulation (Heat to 313K - 353K) Decision->Heat No Solvent Co-Solvent Addition (PEG400, DMSO, DMF) Decision->Solvent Yes Measure Validate via Capillary Viscometry Heat->Measure Protocol Execute Gravimetric Blending & Equilibration Protocol Solvent->Protocol Protocol->Measure

Logical workflow for determining the optimal viscosity reduction strategy for [C5mim][PF6].

References
  • Wu, T.-Y., et al. "Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer." International Journal of Molecular Sciences, 2011. URL:[Link]

  • Zhang, C., et al. "Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation." International Journal of Molecular Sciences (MDPI), 2014. URL:[Link]

  • Ma, Y., et al. "Densities and Viscosities of Ionic Liquid with Organic Solvents." Entropy (MDPI), 2020. URL:[Link]

Sources

Optimization

troubleshooting phase miscibility issues with 1-Methyl-3-pentylimidazolium hexafluorophosphate

Welcome to the Advanced Technical Support Center for Ionic Liquid Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Ionic Liquid Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we address the fundamental thermodynamic and mechanistic causes of phase behavior anomalies in 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6])—a widely used, nominally hydrophobic room-temperature ionic liquid (RTIL).

Whether you are designing biphasic catalysis systems, liquid-liquid extraction (LLE) workflows, or drug delivery vehicles, understanding the causality behind [C5mim][PF6] phase boundaries is critical for experimental reproducibility and self-validating protocols.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My [C5mim][PF6]/water biphasic extraction system suddenly merged into a single monophasic layer. What caused this?

The Causality: You have likely introduced a co-solvent. While [C5mim][PF6] is classified as hydrophobic, its immiscibility with water is a delicate thermodynamic balance. The addition of short-chain alcohols (like ethanol or methanol) acts as a co-solute bridge. Alcohols disrupt the cohesive energy of the IL's ionic network while simultaneously hydrogen-bonding with water. Research demonstrates that adding ethanol to a biphasic hexafluorophosphate IL/water mixture rapidly shifts the system into a ternary monophasic region[1]. For instance, total miscibility is often achieved when the mole fraction of ethanol reaches 0.5–0.9[1]. The Fix: Remove the co-solvent via rotary evaporation under reduced pressure, or switch to a strictly non-polar extraction solvent (e.g., hexane or heptane) that does not act as a hydrogen-bond donor/acceptor bridge.

Q2: I am observing a steady drop in the pH of my aqueous phase during prolonged extraction with [C5mim][PF6]. Is the IL degrading?

The Causality: Yes. The hexafluorophosphate anion ([PF6]-) is susceptible to hydrolysis, particularly at elevated temperatures or in the presence of excess water. The hydrolysis of [PF6]- generates intermediate fluorophosphates (e.g., difluorophosphate, PO2F2-) and ultimately yields hydrofluoric acid (HF) and phosphoric acid[2]. This not only causes the observed acidic pH drift but also drastically alters the interfacial tension of the system, leading to unexpected miscibility or emulsion formation. The Fix: Limit the exposure of [C5mim][PF6] to water at temperatures above 40°C. If pH drift is observed, the IL must be washed with mildly alkaline water, thoroughly dried under high vacuum, and verified via Karl Fischer titration before reuse.

Q3: Why does my[C5mim][PF6] and 1-butanol mixture separate into two phases in the cold room, but mix perfectly on the benchtop?

The Causality: You are observing an Upper Critical Solution Temperature (UCST) phase transition. Mixtures of 1-alkyl-3-methylimidazolium hexafluorophosphates with alcohols exhibit highly temperature-dependent phase equilibria[3]. Below the UCST, the thermal energy of the system is insufficient to overcome the cohesive ionic interactions of the IL, resulting in phase separation. As temperature increases above the UCST (which varies based on the alkyl chain length of the cation and the specific alcohol), the kinetic energy disrupts the ionic lattice, allowing complete miscibility[3]. The Fix: Map the phase diagram of your specific IL/solvent system. If biphasic separation is required for your protocol, ensure the operating temperature is maintained strictly below the UCST.

Q4: My liquid-liquid extraction is forming a stubborn emulsion that won't separate, even after centrifugation. How do I force phase separation?

The Causality: Emulsion stability in ILs is governed by high bulk viscosity and low interfacial tension. [C5mim][PF6] has a relatively high viscosity compared to traditional organic solvents. Furthermore, the interfacial tension between [C5mim][PF6] and alkanes decreases linearly with increasing temperature[4]. If water has been absorbed from the atmosphere (up to ~0.25 mole fraction[5]), it further alters the electrostatic screening between the imidazolium cation and the [PF6]- anion, stabilizing micro-droplets in the emulsion[5]. The Fix: Lower the viscosity by gently warming the system (provided you remain below the UCST of your solvent system and below hydrolysis-inducing temperatures), or increase the ionic strength of the aqueous phase (salting out) to force the IL out of the emulsion network.

Part 2: Quantitative Data & Phase Parameters

To facilitate precise experimental design, the following table summarizes the critical physicochemical parameters governing [C5mim][PF6] phase behavior.

ParameterValue / BehaviorMechanistic Implication
Water Absorption Limit ~0.25 mole fraction (at 25°C)Alters electrostatic screening; increases risk of [PF6]- hydrolysis[5].
Interfacial Tension (vs. Heptane) Decreases linearly with Temp.Lower tension at high temps promotes emulsion stability[4].
Co-solvent Miscibility (Ethanol) Fully miscible > 0.5 mole fractionEthanol bridges the hydrophobic/hydrophilic gap, merging phases[1].
UCST (with 1-Butanol) ~326 K to 373 K (varies by alkyl chain)Determines the thermal threshold for biphasic extraction[3].
Hydrolysis Byproducts PO2F2-, HF, H3PO4Causes pH drift; permanently alters IL hydrophobicity[2].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm IL purity or phase state. Use the following self-validating protocols.

Protocol A: Purification and Vacuum Drying of [C5mim][PF6]

Purpose: To remove hydrolyzed byproducts, halide impurities, and absorbed water to restore baseline phase immiscibility.

  • Aqueous Washing: Vigorously mix the contaminated [C5mim][PF6] with an equal volume of ultra-pure deionized water (18.2 MΩ·cm) at room temperature.

  • Phase Separation: Allow the mixture to settle in a separatory funnel. Discard the upper aqueous phase.

  • Halide Validation (Self-Validation Step): Repeat the washing step. Test the discarded aqueous phase by adding a few drops of 0.1 M AgNO3. If a white precipitate (AgBr/AgCl) forms, halide impurities remain[6]. Repeat washing until no precipitate is observed.

  • Charcoal Treatment: Stir the isolated IL phase with activated charcoal for 12 hours to remove organic impurities, then filter through a short acidic alumina column[6].

  • High-Vacuum Drying: Transfer the IL to a Schlenk flask. Apply high vacuum (< 10^-2 mbar) at 60°C for a minimum of 24 hours. Caution: Do not exceed 60°C to prevent thermal degradation.

  • Moisture Validation: Perform a Karl Fischer titration. The water content must be < 100 ppm before use in moisture-sensitive phase experiments.

Protocol B: Determining Upper Critical Solution Temperature (UCST)

Purpose: To map the exact temperature at which your specific [C5mim][PF6]/organic solvent mixture becomes monophasic.

  • Sample Preparation: In a sealed, heavy-walled glass vial, combine [C5mim][PF6] and your target solvent (e.g., 1-butanol) at the desired mole fraction.

  • Thermal Equilibration: Submerge the vial in a programmable, transparent water/oil bath starting at 10°C.

  • Heating Ramp: Increase the temperature at a rate of 0.5°C/min under constant magnetic stirring.

  • Optical Detection: Monitor the turbidity of the mixture. The UCST is recorded at the exact temperature the cloudy, biphasic emulsion abruptly transitions into a clear, optically transparent monophasic solution[3].

  • Cooling Validation: Lower the temperature at 0.5°C/min to confirm the reversible cloud point (hysteresis should be minimal).

Part 4: Mechanistic Visualizations

The following diagrams map the logical relationships and chemical pathways discussed in this guide.

G Start Phase Miscibility Issue Detected in [C5mim][PF6] CheckWater Check Water Content (Karl Fischer Titration) Start->CheckWater IsWaterHigh Water > 0.25 mol fraction? CheckWater->IsWaterHigh CheckCosolvent Check for Co-solvents (e.g., Ethanol, Methanol) IsWaterHigh->CheckCosolvent No Hydrolysis [PF6]- Hydrolysis Suspected Test pH of Aqueous Phase IsWaterHigh->Hydrolysis Yes IsCosolvent Alcohols Present? CheckCosolvent->IsCosolvent Ternary Ternary Phase Merging (Co-solvent Effect) IsCosolvent->Ternary Yes DryIL Apply Vacuum Drying (Protocol A) Hydrolysis->DryIL RemoveCosolvent Evaporate Co-solvent or Adjust Extraction Solvent Ternary->RemoveCosolvent

Workflow for diagnosing and resolving [C5mim][PF6] phase miscibility issues.

Hydrolysis PF6 [PF6]- Hexafluorophosphate Intermediate POF4- / PO2F2- Fluorophosphates PF6->Intermediate Hydrolysis Water H2O Heat / Acidic pH Water->Intermediate Products HF + H3PO4 Hydrofluoric & Phosphoric Acid Intermediate->Products Further Degradation Miscibility Increased Aqueous Miscibility Emulsion Formation Products->Miscibility Alters Interfacial Tension

Mechanistic pathway of [PF6]- hydrolysis leading to altered phase behavior.

Part 5: References

  • [4] Interfacial Tension of n-Alkane and Ionic Liquid Systems. ACS Publications.[Link]

  • [1] On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids. Green Chemistry (RSC Publishing).[Link]

  • [2] Electrochemically-induced Reactions of Hexafluorophosphate Anions With Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids. PubMed.[Link]

  • [6] Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. MDPI.[Link]

  • [3] Liquid-Liquid Equilibria of Room Temperature Ionic Liquids and Butan-1-ol. Thermodynamics Research Center (NIST).[Link]

  • [5] On the Miscibility and Immiscibility of Ionic Liquids and Water. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazolium-Based Ionic Liquids: 1-Methyl-3-pentylimidazolium Hexafluorophosphate vs. 1-Butyl-3-methylimidazolium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as a class of solvents with tunable physic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as a class of solvents with tunable physicochemical properties, offering significant advantages over traditional volatile organic compounds.[1][2] Among the most studied are those based on the 1,3-dialkylimidazolium cation. This guide provides an in-depth, objective comparison between two prominent members of this family: 1-Methyl-3-pentylimidazolium hexafluorophosphate ([PMIM][PF6]) and its shorter-chain analogue, 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]).

This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate ionic liquid for their specific applications, from organic synthesis and catalysis to electrochemistry and drug delivery.

At a Glance: Molecular Architecture

The fundamental difference between [PMIM][PF6] and [BMIM][PF6] lies in the length of the alkyl chain attached to one of the nitrogen atoms of the imidazolium ring. [PMIM][PF6] possesses a pentyl group, while [BMIM][PF6] has a butyl group. This seemingly minor variation in molecular structure gives rise to distinct physicochemical properties that significantly influence their behavior and utility in various applications.

G cluster_PMIM 1-Methyl-3-pentylimidazolium ([PMIM]+) cluster_BMIM 1-Butyl-3-methylimidazolium ([BMIM]+) cluster_PF6 Hexafluorophosphate ([PF6]-) PMIM_N1 N PMIM_C1 C PMIM_N1->PMIM_C1 PMIM_C2 C PMIM_N1->PMIM_C2 PMIM_Me CH3 PMIM_N1->PMIM_Me PMIM_N2 N+ PMIM_N2->PMIM_C1 PMIM_C3 C PMIM_N2->PMIM_C3 PMIM_Pentyl1 CH2 PMIM_N2->PMIM_Pentyl1 PMIM_C2->PMIM_C3 PMIM_Pentyl2 CH2 PMIM_Pentyl1->PMIM_Pentyl2 PMIM_Pentyl3 CH2 PMIM_Pentyl2->PMIM_Pentyl3 PMIM_Pentyl4 CH2 PMIM_Pentyl3->PMIM_Pentyl4 PMIM_Pentyl5 CH3 PMIM_Pentyl4->PMIM_Pentyl5 BMIM_N1 N BMIM_C1 C BMIM_N1->BMIM_C1 BMIM_C2 C BMIM_N1->BMIM_C2 BMIM_Me CH3 BMIM_N1->BMIM_Me BMIM_N2 N+ BMIM_N2->BMIM_C1 BMIM_C3 C BMIM_N2->BMIM_C3 BMIM_Butyl1 CH2 BMIM_N2->BMIM_Butyl1 BMIM_C2->BMIM_C3 BMIM_Butyl2 CH2 BMIM_Butyl1->BMIM_Butyl2 BMIM_Butyl3 CH2 BMIM_Butyl2->BMIM_Butyl3 BMIM_Butyl4 CH3 BMIM_Butyl3->BMIM_Butyl4 P P- F1 F P->F1 F2 F P->F2 F3 F P->F3 F4 F P->F4 F5 F P->F5 F6 F P->F6 Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Anion Metathesis 1-Methylimidazole 1-Methylimidazole Intermediate 1-Alkyl-3-methylimidazolium Halide 1-Methylimidazole->Intermediate Reaction with AlkylHalide 1-Halopentane (for [PMIM]+) 1-Halobutane (for [BMIM]+) AlkylHalide->Intermediate Intermediate2 1-Alkyl-3-methylimidazolium Halide Product [PMIM][PF6] or [BMIM][PF6] Intermediate2->Product Ion Exchange KPF6 Potassium Hexafluorophosphate (KPF6) KPF6->Product

Caption: General synthesis workflow for [PMIM][PF6] and [BMIM][PF6].

Experimental Protocol: Synthesis of 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([PMIM][PF6])

This protocol is adapted from the synthesis of similar imidazolium-based ionic liquids. [3]

  • N-Alkylation:

    • To a solution of 1-methylimidazole in an appropriate solvent (e.g., toluene), add 1-bromopentane dropwise at 0°C with vigorous stirring.

    • After the addition is complete, heat the mixture to reflux (approximately 110°C) for 24 hours.

    • Cool the reaction mixture to room temperature, allowing the product, 1-methyl-3-pentylimidazolium bromide, to separate as a viscous oil.

    • Decant the solvent and wash the ionic liquid precursor multiple times with a non-polar solvent like ether to remove any unreacted starting materials.

    • Dry the resulting 1-methyl-3-pentylimidazolium bromide under vacuum.

  • Anion Metathesis:

    • Dissolve the 1-methyl-3-pentylimidazolium bromide in deionized water.

    • In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF6).

    • Slowly add the KPF6 solution to the imidazolium bromide solution with constant stirring. A biphasic system will form, with the desired ionic liquid as the denser phase.

    • Stir the mixture at room temperature for several hours to ensure complete ion exchange.

    • Separate the lower ionic liquid phase using a separatory funnel.

    • Wash the ionic liquid phase multiple times with deionized water to remove any residual halide ions. The absence of halide ions can be confirmed by testing the aqueous washings with a silver nitrate solution (no precipitate should form).

    • Dry the final product, 1-methyl-3-pentylimidazolium hexafluorophosphate, under high vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual water.

Comparative Performance in Key Applications

The choice between [PMIM][PF6] and [BMIM][PF6] is often dictated by the specific requirements of the application.

  • Organic Synthesis and Catalysis: Both ionic liquids can serve as effective reaction media. [4][5][6][7][8]The slightly higher viscosity of [PMIM][PF6] might influence mass transfer rates, which could be a consideration for reactions where diffusion is a limiting factor. Conversely, the increased lipophilicity of [PMIM][PF6] could enhance the solubility of non-polar reactants. The reusability of both ionic liquids is a significant advantage in green chemistry. [5][7]

  • Electrochemistry: In applications such as batteries and supercapacitors, ionic conductivity is a critical parameter. Generally, an increase in alkyl chain length leads to a decrease in conductivity due to higher viscosity and reduced ion mobility. [9]Therefore, [BMIM][PF6] would be expected to exhibit higher ionic conductivity than [PMIM][PF6]. The electrochemical window, which determines the voltage range over which the ionic liquid is stable, is primarily influenced by the cation and anion. [10]While both are expected to have wide electrochemical windows, subtle differences may exist.

  • Extractions and Separations: The enhanced hydrophobicity of [PMIM][PF6] can be advantageous in liquid-liquid extraction processes for separating more non-polar compounds from aqueous phases.

Expert Insights: The Causality Behind the Differences

The observed differences in the physicochemical properties of [PMIM][PF6] and [BMIM][PF6] can be attributed to the interplay of several intermolecular forces:

  • Van der Waals Forces: The additional methylene group in the pentyl chain of [PMIM][PF6] increases the surface area of the cation, leading to stronger van der Waals interactions between the alkyl chains. This is a primary contributor to its higher viscosity.

  • Ionic Interactions: While the electrostatic interactions between the imidazolium cation and the hexafluorophosphate anion are the dominant forces in both ionic liquids, the longer alkyl chain in [PMIM][PF6] can create more pronounced non-polar domains within the liquid structure. This can lead to a more complex nanostructured environment.

  • Packing Efficiency: The flexibility and length of the alkyl chain influence how efficiently the ions can pack in the liquid state. The longer and more flexible pentyl chain may disrupt the ordered packing that can occur with shorter chains, resulting in a lower density for [PMIM][PF6] compared to [BMIM][PF6].

Conclusion

Both 1-Methyl-3-pentylimidazolium hexafluorophosphate and 1-Butyl-3-methylimidazolium hexafluorophosphate are versatile and valuable ionic liquids with a broad range of potential applications. The choice between them is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific demands of the intended application.

  • [BMIM][PF6] is a well-characterized ionic liquid that offers a good balance of properties, including lower viscosity and potentially higher conductivity, making it a suitable choice for many electrochemical applications and as a general-purpose "green" solvent.

  • [PMIM][PF6] , with its longer pentyl chain, exhibits increased viscosity and hydrophobicity. These characteristics can be leveraged in applications requiring enhanced solubility of non-polar substrates or in specific extraction and separation processes.

Ultimately, a thorough understanding of the structure-property relationships detailed in this guide will empower researchers to make informed decisions, leading to the more effective and efficient use of these remarkable solvents in their scientific endeavors.

References

  • [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. (2024). PMC. [Link]

  • Properties and Applications of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Export. (2025). Stanford Advanced Materials. [Link]

  • Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. (2011). MDPI. [Link]

  • 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia. Wikipedia. [Link]

  • (PDF) Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer. (2025). ResearchGate. [Link]

  • The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings through Tandem Barbier–Prins Reaction. (2019). MDPI. [Link]

  • Nano-Confined [Bmim][Pf6] Ionic Liquid Behaviour In Nanoporous Materials For Catalytic Applications. (2025). Impactfactor. [Link]

  • Physicochemical Properties of [C6mim][PF6] and [C6mim][(C2F5)3PF3] Ionic Liquids. (2011). ACS Publications. [Link]

  • The Role Ionic Liquid [BMIM][PF 6 ] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction. (2019). PubMed. [Link]

  • PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. [Link]

  • Immobilization of Ionic Liquid [BMIM][PF6] by Spraying Suspension Dispersion Method. (2008). ACS Publications. [Link]

  • Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. White Rose Research Online. [Link]

  • Influence of various additives on the physicochemical properties of imidazolium based ionic liquids: a comprehensive review. (2013). RSC Publishing. [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). ACS Publications. [Link]

  • Reuse of ionic liquid [BMIM][PF6] in the synthesis of 4b at room temperature. ResearchGate. [Link]

  • [Bmim]PF6: A Novel and Recyclable Ionic Liquid for Conversion of Oxiranes to Thiiranes in Aqueous Media. (2003). ACS Publications. [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011). DSpace@MIT. [Link]

  • ヘキサフルオロリン酸1-ヘキシル-3-メチルイミダゾリウム - Wikipedia. Wikipedia. [Link]

  • Thermophysical Properties of Imidazolium-Based Ionic Liquids. (2004). ACS Publications. [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2019). PMC. [Link]

  • PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. [Link]

  • Thermodynamic Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate in the Condensed State. (2004). ACS Publications. [Link]

  • Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. SpringerLink. [Link]

  • (PDF) Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. (2003). ResearchGate. [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011). ACS Publications. [Link]

  • Supporting Information A general and direct synthesis of imidazolium ionic liquids using orthoester. pubs.rsc.org. [Link]

  • Enhanced Water Purification Performance of Ionic Liquid Impregnated Metal–Organic Framework: Dye Removal by [BMIM][PF6]/MIL-53(Al) Composite. (2021). Frontiers. [Link]

  • A molecular dynamics simulation study of the electric double layer and capacitance of [BMIM][PF6] and [BMIM][BF4] room temperature ionic liquids near charged surfaces. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Pinning down the solid-state polymorphism of the ionic liquid [bmim][PF6]. RSC Publishing. [Link]

  • 1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. pubs.rsc.org. [Link]

  • 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) and Hexafluorophosphate ([BMIM][PF₆]) Mediated Synthesis of Bicyclic Lactones. (2025). Scientific & Academic Publishing. [Link]

  • The Role Ionic Liquid [BMIM][PF 6 ] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction. (2019). PubMed. [Link]

  • SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION. Shodhbhagirathi @ IITR. [Link]

  • Crystallization Monitoring of Semicrystalline Poly(vinylidene fluoride)/1-Ethyl-3-methylimidazolium Hexafluorophosphate [Emim][PF 6 ] Ionic Liquid Blends. (2021). ACS Publications. [Link]

Sources

Comparative

Comparative Performance Guide: 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6]) in Advanced Battery Systems

As energy storage technologies evolve—ranging from grid-scale lithium-ion batteries to micro-power sources for wearable medical devices and transdermal drug delivery systems—the limitations of volatile, flammable organic...

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Author: BenchChem Technical Support Team. Date: April 2026

As energy storage technologies evolve—ranging from grid-scale lithium-ion batteries to micro-power sources for wearable medical devices and transdermal drug delivery systems—the limitations of volatile, flammable organic electrolytes become increasingly apparent. Room Temperature Ionic Liquids (RTILs) offer a safer, highly tunable alternative.

As a Senior Application Scientist, I frequently guide research teams through the selection of optimal RTILs. This guide provides an objective, data-driven comparison of 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6]) against its adjacent homologues, detailing the mechanistic trade-offs between viscosity, conductivity, and electrochemical stability.

Mechanistic Insights: The "Goldilocks" Alkyl Chain

The performance of imidazolium-based ionic liquids in electrochemical systems is governed by a delicate balance of intermolecular forces. The cation ([Cnmim]+) primarily dictates transport properties (viscosity and conductivity), while the anion ([PF6]-) defines the electrochemical stability window (ESW)[1].

When designing an electrolyte, researchers must navigate the Alkyl Chain Length Paradox :

  • Shorter chains (e.g., C2, C4): Exhibit higher ionic mobility and lower viscosity due to reduced van der Waals interactions. However, they are more hydrophilic. In [PF6]--based systems, absorbed water is catastrophic; it catalyzes the hydrolysis of the anion into highly corrosive hydrofluoric acid (HF), rapidly degrading battery performance[2].

  • Longer chains (e.g., C6, C8): Provide excellent hydrophobicity, shielding the [PF6]- anion from atmospheric moisture. However, the extended aliphatic tails increase molecular entanglement and van der Waals forces, exponentially driving up viscosity and plummeting ionic conductivity[1].

[C5mim][PF6] serves as a critical transitional molecule. The pentyl (C5) chain provides sufficient steric bulk to significantly reduce water solubility compared to the butyl (C4) variant, while avoiding the severe hydrodynamic penalties associated with the hexyl (C6) and octyl (C8) derivatives[3][4].

G A Increase Alkyl Chain Length (C4 -> C5 -> C6) B Increased Van der Waals Interactions A->B E Increased Hydrophobicity (Moisture Resistance) A->E C Higher Viscosity (Lower Fluidity) B->C D Decreased Ionic Conductivity C->D

Mechanistic impact of increasing the imidazolium alkyl chain length on electrolyte properties.

Quantitative Performance Comparison

To objectively evaluate [C5mim][PF6], we must benchmark it against the industry-standard[C4mim][PF6] and the more hydrophobic [C6mim][PF6]. The data below synthesizes rheological and thermodynamic properties critical for battery and device integration[1][3][4].

Property / RTIL[C4mim][PF6] (Butyl)[C5mim][PF6] (Pentyl)[C6mim][PF6] (Hexyl)
Dynamic Viscosity (mPa·s at 25°C)~ 260 - 450~ 400 - 500~ 585
Water Solubility (g/L at 25°C)18.8~ 12.07.5
Ionic Conductivity (mS/cm)HighModerateLow
Electrochemical Window (V)~ 4.1~ 4.1~ 4.1
Primary Application Profile High-drain cells (Strict dry-room required)Wearables & Micro-batteries (Balanced)High-moisture environments

Note: Viscosity ranges account for trace impurities and temperature variations inherent in different synthesis routes. Conductivity is inversely proportional to viscosity following the fractional Walden rule.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating workflow for preparing and testing [C5mim][PF6] electrolytes.

Protocol A: Dehydration and Moisture Validation

Causality: Even trace water (<0.1%) drastically reduces the ESW and initiates HF generation. This protocol ensures a pristine baseline.

  • Vacuum Drying: Transfer 50 mL of [C5mim][PF6] into a Schlenk flask. Heat to 80°C under a high vacuum (10⁻³ mbar) for a minimum of 48 hours[3].

  • Karl Fischer Titration: Extract a 1 mL aliquot using a dry, argon-purged syringe. Inject into a Coulometric Karl Fischer titrator.

  • Self-Validation Check: The water content must read below 300 ppm (0.03%). If the value exceeds 300 ppm, the sample must be returned to the vacuum line. Proceeding with wet IL will invalidate all subsequent electrochemical data.

Protocol B: Rheological Characterization

Causality: Viscosity dictates the mass transport limits of the lithium ions.

  • Calibration: Calibrate a rotational viscometer (e.g., Anton Paar SVM 3000) using certified standard reference samples (S3, S6)[1].

  • Measurement: Inject 2 mL of the dehydrated [C5mim][PF6] into the measuring cell.

  • Thermal Sweep: Record dynamic viscosity from 20°C to 80°C in 5°C increments.

Protocol C: Electrochemical Stability Window (ESW) Determination

Causality: The ESW defines the maximum voltage the battery can operate at before the electrolyte decomposes.

  • Cell Setup: Assemble a three-electrode cell inside an Argon-filled glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm). Use a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Cyclic Voltammetry (CV): Submerge the electrodes in [C5mim][PF6]. Sweep the potential from -3.0 V to +3.0 V at a scan rate of 10 mV/s.

  • Analysis: The ESW is calculated as the voltage range between the cathodic reduction limit (where current drops below -0.1 mA/cm²) and the anodic oxidation limit (where current exceeds +0.1 mA/cm²).

G A IL Dehydration (Vacuum, 80°C) B Karl Fischer Titration (<0.03% H2O) A->B C Viscosity/Conductivity Measurements B->C D Cyclic Voltammetry (ESW Validation) C->D E Coin Cell Assembly D->E

Workflow for the preparation and electrochemical validation of ionic liquid battery electrolytes.

Relevance to Drug Development & Wearable Medical Devices

While traditionally viewed through the lens of grid storage, the tunable nature of [C5mim][PF6] is highly relevant to drug development professionals designing active transdermal delivery systems (iontophoresis patches). These devices require ultra-safe, non-volatile, and non-flammable micro-batteries. The moderate viscosity of [C5mim][PF6] prevents electrolyte leakage—a critical safety parameter for skin-contact devices—while its enhanced hydrophobicity prevents ambient sweat or humidity from degrading the battery's internal chemistry, ensuring reliable dosing profiles.

References

  • Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Hexafluorophosphate-Based Ionic Liquids Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Interfacial Tension of n-Alkane and Ionic Liquid Systems Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Analytical Methods: Dispersive liquid–liquid microextraction based on room temperature ionic liquids Source: Analytical Methods - RSC Publishing URL:[Link]

  • Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System Source: Molecules - Semantic Scholar URL:[Link]

Sources

Validation

Validation of Thermophysical Property Measurements for 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([C5mim][PF6])

As a Senior Application Scientist, navigating the thermodynamic complexities of room-temperature ionic liquids (RTILs) requires moving beyond basic data collection. For researchers and drug development professionals util...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the thermodynamic complexities of room-temperature ionic liquids (RTILs) requires moving beyond basic data collection. For researchers and drug development professionals utilizing 1-Methyl-3-pentylimidazolium hexafluorophosphate ([C5mim][PF6]) as a tunable solvent or extraction medium, empirical data is only as reliable as the validation framework behind it.

This guide provides an objective comparative analysis of [C5mim][PF6] against its homologues and establishes a self-validating methodological framework for measuring its critical thermophysical properties.

Comparative Performance: The Strategic Role of [C5mim][PF6]

When designing liquid-liquid extraction workflows—such as the separation of thiophene from n-paraffin compounds in deep desulfurization—the choice of alkyl chain length on the imidazolium cation is a critical variable[1].

Comparing [C5mim][PF6] to its immediate homologues, 1-butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]) and 1-hexyl-3-methylimidazolium hexafluorophosphate ([C6mim][PF6]), reveals a distinct thermodynamic "sweet spot."

  • [C4mim][PF6]: Offers lower viscosity, which enhances mass transfer rates, but lacks the hydrophobicity required for clean phase separation in nonpolar-polar systems.

  • [C6mim][PF6]: Provides excellent phase separation due to the highly hydrophobic character of the extended alkyl chain and [PF6] anion, but its high viscosity severely limits diffusion kinetics and increases industrial pumping costs[2],[1].

  • [C5mim][PF6]: Acts as the optimal intermediate. It balances a manageable viscosity profile with sufficient hydrophobicity to achieve high distribution ratios and selectivity values[1].

Table 1: Comparative Thermophysical Properties at 298.15 K

Note: Values are consolidated benchmark ranges derived from standard literature for comparative evaluation[3],[4].

Property[C4mim][PF6] (Alternative)[C5mim][PF6] (Target)[C6mim][PF6] (Alternative)
Density (g/cm³) ~1.361.33~1.29
Dynamic Viscosity (mPa·s) ~260~350~430
Surface Tension (mN/m) 45.5 – 48.640.4 – 42.7~38.0
Interfacial Tension w/ Hexane (mN/m) 14.41 – 14.81 (w/ Heptane)11.67 – 12.37~10.5
Operational Profile High mass transfer, lower phase separationOptimal thermodynamic balance High phase separation, diffusion limited

Self-Validating Experimental Workflows

To ensure data integrity, every measurement must be part of a closed-loop, self-validating system. The workflow below illustrates the logical dependencies required to characterize [C5mim][PF6].

G N1 Raw [C5mim][PF6] N2 Vacuum Dehydration (80°C, 48h, <0.03% H2O) N1->N2 Impurity & Water Removal N3 Density Validation (Vibrating Tube) N2->N3 Aliquot 1 N4 Viscosity Validation (Rotational Rheometer) N2->N4 Aliquot 2 N5 Tait Equation (Pressure/Density) N3->N5 Isothermal Compressibility N6 VFT Equation (Temp/Viscosity) N4->N6 Activation Energy N7 Validated Thermophysical Profile N5->N7 N6->N7

Figure 1: Self-validating workflow for thermophysical property characterization.

Detailed Methodologies & Causality

Protocol 1: Sample Dehydration and Purity Verification

Step 1: Place the [C5mim][PF6] sample in a vacuum oven at 80 °C for a minimum of 48 hours[4]. Step 2: Quantify residual moisture using coulometric Karl Fischer titration.

  • Causality & Validation: Ionic liquids are highly sensitive to impurities. Water molecules act as plasticizers, disrupting the Coulombic network between the imidazolium cation and the hexafluorophosphate anion. Even a 0.1% increase in water content can artificially depress viscosity by up to 15% and alter the measured density, completely invalidating downstream thermodynamic models[2]. The system self-validates by rejecting any sample batch exceeding a strict 0.03% moisture threshold[4].

Protocol 2: Density Measurement via Vibrating Tube Densimeter

Step 1: Calibrate the vibrating U-tube densimeter using double-distilled water and dry air at the target experimental temperature (e.g., 298.15 K). Step 2: Inject the dehydrated [C5mim][PF6] into the measuring cell, ensuring strict temperature stability (±0.02 K)[4].

  • Causality & Validation: The U-tube must be meticulously purged of micro-bubbles. A trapped bubble reduces the apparent mass of the oscillating volume, artificially lowering the density reading. The data self-validates by fitting the empirical polynomial equation ρ=A+BT ; because density decreases linearly with temperature, any non-linear deviation instantly flags thermal instability or sample degradation[3].

Protocol 3: Rheological Validation via Rotational Rheometer

Step 1: Calibrate the rotational rheometer (e.g., Anton Paar SVM 3000) using standard reference oils (S3, S6) compliant with ASTM D445[5]. Step 2: Apply a controlled shear rate sweep from 10 to 1000 s⁻¹ across a temperature range of 293.15 K to 353.15 K.

  • Causality & Validation: Viscosity is highly sensitive to both temperature and halide impurities left over from synthesis. The experimental data must conform to the Vogel-Fulcher-Tammann (VFT) equation or Eyring's absolute rate theory[2],[5]. If the measured viscosity deviates from the VFT predictive curve by >5%, the system flags the sample for potential halide contamination or incomplete thermal equilibration[5].

Protocol 4: Interfacial Tension Measurement

Step 1: Validate the tensiometer (pendant drop or Du Noüy ring) by measuring the surface tension of double-distilled water, which must read ~71.97 mN/m at 298.15 K[4]. Step 2: Stir the mixture of [C5mim][PF6] and the target alkane (e.g., hexane) vigorously for 12 hours, then allow it to stand until two transparent phases separate completely[4]. Step 3: Withdraw samples from the IL phase to measure interfacial tension.

  • Causality & Validation: When evaluating [C5mim][PF6] for liquid-liquid extraction, interfacial tension dictates droplet size and mass transfer efficiency. Because [C5mim][PF6]/hexane is a nonpolar-polar system, the interfacial tension values (12.37 to 11.67 mN/m) will be considerably smaller than the surface tension of the pure IL (~42.7 mN/m)[4]. The system self-validates by cross-referencing these values against the standard molar entropy and surface thermodynamic functions derived from the temperature dependence of the surface tension[3].

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-3-pentylimidazolium hexafluorophosphate proper disposal procedures

Title: Comprehensive Operational & Disposal Protocol for 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([PentMIM][PF6]) 1. Executive Summary & Operational Context 1-Methyl-3-pentylimidazolium hexafluorophosphate ([Pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational & Disposal Protocol for 1-Methyl-3-pentylimidazolium Hexafluorophosphate ([PentMIM][PF6])

1. Executive Summary & Operational Context 1-Methyl-3-pentylimidazolium hexafluorophosphate ([PentMIM][PF6]) is a room-temperature ionic liquid (RTIL) highly valued in drug development and analytical chemistry for its tunable solvation properties. However, as a Senior Application Scientist, I must emphasize that the operational lifecycle of this chemical does not end at the bench. The disposal of [PentMIM][PF6] presents acute, life-threatening logistical challenges due to the hydrolytic instability of the hexafluorophosphate ( [PF6​]− ) anion. This guide provides the definitive, self-validating protocols required to manage this material safely, ensuring laboratory integrity and personnel safety.

2. Mechanistic Causality: The Hexafluorophosphate Hazard To handle a chemical safely, one must understand its fundamental reactivity. The imidazolium cation is robust but poorly biodegradable, necessitating specialized high-temperature incineration[1]. However, the critical, immediate hazard lies in the [PF6​]− counter-ion.

Contrary to early literature classifying these RTILs as universally "green" and stable, [PF6​]− is highly susceptible to autocatalytic hydrolysis when exposed to moisture, elevated temperatures, or acidic conditions[2][3]. The reaction of one mole of [PF6​]− with water generates up to five moles of highly toxic, tissue-penetrating hydrofluoric acid (HF)[4].

The hydrolysis proceeds via intermediate fluorophosphates (e.g., POF3​ , PO2​F2−​ ), eventually degrading into phosphoric acid and free HF[5]. This mechanistic reality dictates that [PentMIM][PF6] waste must never be treated as standard organic or aqueous waste.

PF6_Hydrolysis PF6 [PF6]- Anion H2O + H2O (Moisture/Heat) PF6->H2O Hydrolysis POF3 POF3 (Toxic Gas) H2O->POF3 HF1 HF (Hydrofluoric Acid) H2O->HF1 PO2F2 PO2F2- POF3->PO2F2 +H2O H3PO4 H3PO4 (Phosphoric Acid) PO2F2->H3PO4 +H2O HF2 HF (Hydrofluoric Acid) PO2F2->HF2

Fig 1. Autocatalytic hydrolysis pathway of the hexafluorophosphate anion yielding Hydrofluoric Acid.

3. Quantitative Data & Material Compatibility Because HF aggressively etches silica ( SiO2​+4HF→SiF4​+2H2​O ), storing [PF6​]− -containing waste in standard borosilicate glass will lead to catastrophic container failure. The following table summarizes the operational parameters required for safe handling and disposal.

ParameterSpecification / RequirementMechanistic Rationale
Primary Hazard Hydrofluoric Acid (HF) Generation [PF6​]− hydrolyzes in water to yield 5 equivalents of HF[4].
Secondary Hazard Environmental PersistenceImidazolium cores resist biological degradation in sludge[1].
Waste Container HDPE or PTFE (Teflon) ONLYHF reacts with SiO2​ in glass, causing structural failure.
Spill Neutralizer Calcium Carbonate ( CaCO3​ )Precipitates free fluoride ions as insoluble, stable CaF2​ .
Storage Temp < 30°C, Strictly AnhydrousHeat and moisture accelerate the autocatalytic hydrolysis[2][3].

4. Standard Operating Procedure (SOP): Safe Disposal Workflow The following step-by-step methodology ensures a self-validating closed loop for waste disposal, preventing accidental HF exposure.

Step 1: Waste Segregation & Environmental Control

  • Action: Isolate [PentMIM][PF6] waste from all other laboratory waste streams, particularly aqueous acids and bases.

  • Validation: Ensure the waste is handled inside a certified chemical fume hood or inert glovebox. Never leave waste beakers open to ambient humidity.

Step 2: Container Selection & Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboy. Do not use glass under any circumstances.

  • Validation: Inspect the container for a venting cap. If trace moisture is suspected, a vented cap prevents pressure buildup from POF3​ or HF gas generation[5].

Step 3: Waste Transfer

  • Action: Using chemically compatible plastic pipettes or funnels (PP/HDPE), transfer the ionic liquid waste into the container.

  • Validation: Wipe the threads of the container with a dry, lint-free cloth before sealing to prevent crust formation or thread degradation.

Step 4: Labeling & Storage

  • Action: Affix a hazardous waste label explicitly stating: "Contains [PentMIM][PF6]. DANGER: Potential for Hydrofluoric Acid (HF) generation. DO NOT MIX WITH WATER."

  • Validation: Store in a dedicated, dry, cool secondary containment tray made of polyethylene, physically segregated from any glass containers.

Step 5: Vendor Handoff

  • Action: Contract a certified hazardous waste disposal vendor capable of high-temperature incineration of fluorinated compounds.

  • Validation: Provide the vendor with the specific SDS and notify them of the potential HF hazard so they can route it to a facility equipped with alkaline scrubbers.

Disposal_Workflow Start Waste Generation ([PentMIM][PF6]) Check Aqueous or Anhydrous? Start->Check Anhydrous Anhydrous Waste Check->Anhydrous Aqueous Aqueous/Mixed Waste (High HF Risk) Check->Aqueous Container1 HDPE/PTFE Container (NO GLASS) Anhydrous->Container1 Container2 HDPE/PTFE Container (Vented Cap) Aqueous->Container2 Label Label: Toxic, Corrosive, HF Hazard Container1->Label Container2->Label Vendor Certified Hazardous Waste Disposal Label->Vendor

Fig 2. Decision matrix and workflow for the safe segregation and disposal of [PentMIM][PF6] waste.

5. Emergency Protocol: Spill & Exposure Mitigation In the event of a spill outside of a controlled, anhydrous environment, you must assume HF has been generated due to ambient humidity[4].

Step-by-Step Spill Response:

  • Evacuation & PPE Escalation: Evacuate the immediate area. Responders must don heavy-duty neoprene or butyl rubber gloves, a face shield, and a chemical-resistant apron.

  • Containment & Neutralization: Do NOT use standard silica-based kitty litter or sand. Liberally apply a calcium-based neutralizer (e.g., Calcium Carbonate powder or a commercial HF spill kit) over the spill. The calcium reacts with any free HF to form inert, insoluble Calcium Fluoride ( CaF2​ ).

  • Cleanup & Verification: Sweep the neutralized solid using a plastic dustpan and brush. Place the debris into an HDPE bucket. Check the surface with pH paper (wetted with distilled water) to ensure no residual acidity remains.

  • Medical Intervention (Exposure): If skin contact occurs, immediately flush with water for 5 minutes, then aggressively massage 2.5% Calcium Gluconate gel into the affected area. Seek emergency medical attention immediately, as HF toxicity can cause delayed, fatal hypocalcemia.

References

  • [4] Title: How to select the best ionic liquid for a given application? - Lirias Source: kuleuven.be URL:

  • [2] Title: A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid Source: boisestate.edu URL:

  • [3] Title: Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids Source: researchgate.net URL:

  • [1] Title: Biodegradation of imidazolium ionic liquids by activated sludge microorganisms Source: science.gov URL:

  • [5] Title: Instability of actinide(IV) hexachloro complexes in room-temperature ionic liquid [BuMeIm]PF6 due to hydrolysis of the hexafluorophosphate anion Source: academie-sciences.fr URL:

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